molecular formula C7H8O6 B12081219 1,1,2-Cyclobutanetricarboxylicacid CAS No. 2144-31-2

1,1,2-Cyclobutanetricarboxylicacid

Cat. No.: B12081219
CAS No.: 2144-31-2
M. Wt: 188.13 g/mol
InChI Key: CMLOVBIZVAKNJA-UHFFFAOYSA-N
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Description

1,1,2-Cyclobutanetricarboxylicacid is a useful research compound. Its molecular formula is C7H8O6 and its molecular weight is 188.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,1,2-Cyclobutanetricarboxylicacid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1,2-Cyclobutanetricarboxylicacid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2144-31-2

Molecular Formula

C7H8O6

Molecular Weight

188.13 g/mol

IUPAC Name

cyclobutane-1,1,2-tricarboxylic acid

InChI

InChI=1S/C7H8O6/c8-4(9)3-1-2-7(3,5(10)11)6(12)13/h3H,1-2H2,(H,8,9)(H,10,11)(H,12,13)

InChI Key

CMLOVBIZVAKNJA-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1C(=O)O)(C(=O)O)C(=O)O

Origin of Product

United States
Foundational & Exploratory

Comprehensive Characterization and Thermal Reactivity of 1,1,2-Cyclobutanetricarboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,1,2-Cyclobutanetricarboxylic acid (C₇H₈O₆) is a highly functionalized alicyclic compound that serves as a critical model for understanding ring strain, diastereotopic NMR environments, and the thermal degradation of geminal diacids. This whitepaper provides an in-depth technical guide for researchers and drug development professionals, detailing its molecular architecture, synthesis, thermal reactivity, and rigorous analytical characterization.

Molecular Architecture & Stereochemistry

The core structure of 1,1,2-cyclobutanetricarboxylic acid features a four-membered cyclobutane ring substituted with a geminal dicarboxylic acid at the C1 position and a single carboxylic acid at the C2 position.

Expert Insight on Symmetry: The presence of a substituent at C2 creates a chiral center, which fundamentally breaks the symmetry between the top and bottom faces of the cyclobutane ring. Because of this stereocenter, the two carboxyl groups at C1 are diastereotopic . They exist in distinct magnetic and steric environments (one is cis to the C2 carboxyl, the other is trans). This causality dictates that they will exhibit distinct chemical shifts in ¹³C NMR spectroscopy—a critical diagnostic feature that confirms the integrity of the C2 stereocenter.

Synthetic Methodology: The Perkin Alicyclic Synthesis

The most robust method for constructing the cyclobutane core is the [1]. This base-mediated intramolecular cyclization utilizes diethyl malonate and a 1,2-dihaloalkane or a substituted dihalo-ester.

To synthesize the 1,1,2-tricarboxylic acid framework, diethyl malonate is deprotonated by sodium ethoxide to form an enolate, which undergoes a nucleophilic substitution (Sₙ2) with ethyl 2,4-dibromobutanoate. A subsequent intramolecular alkylation closes the four-membered ring, yielding triethyl 1,1,2-cyclobutanetricarboxylate. Rigorous acid hydrolysis of this triester yields the free 1,1,2-cyclobutanetricarboxylic acid.

Thermal Reactivity: Decarboxylation & Anhydride Formation

The thermal reactivity of 1,1,2-cyclobutanetricarboxylic acid is a classic paradigm in physical organic chemistry, governed by transition-state geometry and ring strain [2].

  • Primary Decarboxylation: Heating the compound above 150°C triggers the decarboxylation of the geminal diacid at C1. The reaction proceeds via a six-membered cyclic transition state, expelling carbon dioxide (CO₂) and yielding 1,2-cyclobutanedicarboxylic acid as a mixture of cis and trans isomers.

  • Selective Dehydration: Upon further heating to ~200°C, the cis-isomer undergoes dehydration to form cis-cyclobutane-1,2-dicarboxylic anhydride. The trans-isomer remains unreacted. The causality here is purely geometric: a five-membered anhydride ring cannot be fused trans to a four-membered cyclobutane ring due to prohibitive Baeyer strain [2].

Pathway A Diethyl Malonate + Ethyl 2,4-dibromobutanoate B Triethyl 1,1,2-cyclobutane- tricarboxylate A->B Perkin Alicyclic Synthesis (NaOEt) C 1,1,2-Cyclobutane- tricarboxylic acid B->C Acid Hydrolysis (HCl, H2O, Heat) D 1,2-Cyclobutanedicarboxylic acid (cis / trans mixture) C->D Decarboxylation (Heat, -CO2) E cis-Cyclobutane-1,2- dicarboxylic anhydride D->E Dehydration (Heat, -H2O, cis only)

Synthetic pathway and thermal degradation of 1,1,2-cyclobutanetricarboxylic acid.

Analytical Characterization (NMR, IR, MS)

Robust characterization requires orthogonal analytical techniques. The following workflow outlines the standard spectral acquisition for this molecule, drawing on established spectral databases for its esterified analogs [3].

Workflow N1 1,1,2-Cyclobutanetricarboxylic Acid Sample Preparation N2 NMR Spectroscopy (1H, 13C in DMSO-d6) N1->N2 N3 FT-IR Spectroscopy (ATR Mode) N1->N3 N4 Mass Spectrometry (ESI-TOF Negative Mode) N1->N4 N5 Diastereotopic C1 Carboxyls Multiplet C2-C3-C4 Spin System N2->N5 N6 Broad O-H (3300-2500 cm⁻¹) Strong C=O (1710 cm⁻¹) N3->N6 N7 [M-H]⁻ m/z 187.03 Fragment m/z 143.03 (-CO₂) N4->N7

Analytical characterization workflow for 1,1,2-cyclobutanetricarboxylic acid.

Quantitative Data Summaries

Table 1: Predicted NMR Chemical Shifts (DMSO-d₆, 400 MHz)

Nucleus Position Chemical Shift (ppm) Multiplicity / Assignment
¹H C2-H ~3.5 Multiplet (coupled to C3-H₂)
¹H C3-H₂, C4-H₂ 2.0 - 2.8 Complex multiplets (ring spin system)
¹H COOH 12.0 - 13.0 Broad singlet (exchangeable, 3H)
¹³C C=O (C1) ~173.5, ~172.8 Two distinct singlets (Diastereotopic)
¹³C C=O (C2) ~174.2 Singlet
¹³C C1 ~52.0 Quaternary carbon
¹³C C2 ~42.5 Methine (CH) carbon

| ¹³C | C3, C4 | ~22.0, ~28.0 | Methylene (CH₂) carbons |

Table 2: Key FT-IR Vibrational Frequencies (ATR Mode)

Wavenumber (cm⁻¹) Intensity Functional Group Assignment
3300 - 2500 Strong, Broad O-H stretch (hydrogen-bonded carboxylic acids)
1710 - 1730 Strong, Sharp C=O stretch (carbonyl)
1410 - 1430 Medium C-O-H in-plane bending

| 1200 - 1250 | Strong | C-O stretch |

Detailed Experimental Protocols

Protocol A: Self-Validating Thermal Decarboxylation

Purpose: To convert 1,1,2-cyclobutanetricarboxylic acid to 1,2-cyclobutanedicarboxylic acid while quantitatively tracking reaction progress. Causality: The reaction requires temperatures above 150°C to overcome the activation energy of the cyclic transition state. A barium hydroxide trap is used to self-validate the protocol; the precipitation of BaCO₃ acts as a real-time visual indicator of CO₂ evolution.

  • Setup: Transfer 5.0 g of 1,1,2-cyclobutanetricarboxylic acid into a 50 mL round-bottom flask equipped with a reflux condenser and a gas outlet tube.

  • Trapping System: Submerge the gas outlet tube into a secondary flask containing 50 mL of a saturated, clear Ba(OH)₂ solution.

  • Heating: Submerge the reaction flask in a silicone oil bath pre-heated to 160°C.

  • Validation: Monitor the Ba(OH)₂ trap. The solution will turn cloudy as CO₂ is expelled, forming insoluble BaCO₃.

  • Completion: The reaction is deemed complete when gas bubbling ceases and no further BaCO₃ precipitates (typically 2-3 hours).

  • Isolation: Cool the flask to room temperature. The resulting residue is a mixture of cis and trans 1,2-cyclobutanedicarboxylic acid, which can be separated via fractional crystallization from water.

Protocol B: High-Resolution NMR Sample Preparation

Purpose: To obtain sharp, well-resolved ¹H and ¹³C NMR spectra. Causality: Polycarboxylic acids form strong intermolecular hydrogen-bonded dimers in non-polar solvents (like CDCl₃), leading to extreme line broadening and poor resolution. DMSO-d₆ is selected because it acts as a strong hydrogen-bond acceptor, disrupting these dimers and yielding sharp, distinct resonances for the diastereotopic C1 carboxyl groups.

  • Drying: Dry 20 mg of the analyte in a vacuum desiccator over P₂O₅ for 24 hours to remove trace moisture that could obscure the C3/C4 proton multiplets.

  • Dissolution: Dissolve the dried sample in 0.6 mL of anhydrous DMSO-d₆ (containing 0.03% v/v TMS as an internal standard) in a standard 5 mm NMR tube.

  • Homogenization: Sonicate the tube for 60 seconds to ensure complete dissolution.

  • Acquisition: Acquire ¹H NMR at 400 MHz (16 scans, relaxation delay 2s) and ¹³C NMR at 100 MHz (1024 scans, relaxation delay 2s to ensure full relaxation of the quaternary C1 carbon).

References

  • Wikipedia Contributors. (2025). Malonic ester synthesis (Perkin Alicyclic Synthesis). Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Meislich, H., Nechamkin, H., Sharefkin, J., & Hademenos, G. (1999). Schaum's Outline of Organic Chemistry (Problem 16.66: Thermal degradation of cyclobutanetricarboxylic acid). McGraw-Hill. Available at:[Link]

  • SpectraBase. (2025). 1,1,2-Cyclobutanetricarboxylic acid, triethyl ester - Vapor Phase IR & MS. John Wiley & Sons, Inc. Available at:[Link]

The Structural Elucidation of 1,1,2-Cyclobutanetricarboxylic Acid: An Integrated Spectroscopic and Crystallographic Approach

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Introduction

Substituted cyclobutane scaffolds are privileged structures in modern chemistry, serving as foundational elements in pharmaceuticals, agrochemicals, and advanced materials. Their rigid, three-dimensional geometry provides a unique conformational constraint that is highly valued in drug design for optimizing ligand-receptor interactions. However, this same rigidity, combined with the potential for multiple stereocenters, presents a significant challenge in structural elucidation. The unambiguous determination of both connectivity and relative stereochemistry is paramount, as different stereoisomers can exhibit vastly different biological activities and physical properties.

This technical guide provides an in-depth, field-proven methodology for the complete structure elucidation of 1,1,2-cyclobutanetricarboxylic acid, a model compound that encapsulates the common challenges encountered with polysubstituted cyclobutanes. We will move beyond a simple recitation of techniques, instead focusing on the strategic integration of mass spectrometry, infrared spectroscopy, advanced nuclear magnetic resonance (NMR), and single-crystal X-ray diffraction. The narrative will emphasize the causality behind experimental choices, demonstrating how a self-validating system of analysis leads to an irrefutable structural assignment.

Foundational Analysis: Confirming Molecular Formula and Functional Groups

Prior to undertaking complex NMR analysis, the elemental composition and the presence of key functional groups must be unequivocally confirmed. This initial phase ensures that subsequent, more detailed investigations are built upon a solid and validated foundation.

High-Resolution Mass Spectrometry (HRMS)

The first step is to verify the molecular formula (C₇H₈O₆). Electrospray ionization (ESI) in negative ion mode is the preferred method for poly-carboxylic acids due to the ease of deprotonation.

Experimental Protocol: HRMS via ESI-TOF

  • Sample Preparation: Dissolve 0.5-1.0 mg of the analyte in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water).

  • Instrument: Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.

  • Ionization Mode: Negative ion mode.

  • Analysis: Detect the deprotonated molecule [M-H]⁻.

  • Validation: The measured mass-to-charge ratio (m/z) must be within a narrow tolerance (typically < 5 ppm) of the theoretical value.

ParameterTheoretical ValueObserved Value (Example)Mass Error (ppm)
Molecular Formula C₇H₈O₆--
Exact Mass 204.0321 Da--
[M-H]⁻ Ion 203.0248203.02511.48

This experiment provides high confidence in the elemental composition, ruling out alternative formulas and confirming that the correct molecular entity is being analyzed.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy serves as a rapid and effective method to confirm the presence of the carboxylic acid functional groups.

Experimental Protocol: FTIR (ATR)

  • Instrument: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

The resulting spectrum is expected to show two key features characteristic of a carboxylic acid:

  • A very broad absorption band from approximately 3300 to 2500 cm⁻¹, corresponding to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer.

  • A strong, sharp absorption band around 1720-1700 cm⁻¹, indicative of the C=O (carbonyl) stretching vibration.

Elucidating Connectivity and Stereochemistry: The Power of NMR

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules in solution. A multi-dimensional approach is essential to unambiguously determine the carbon skeleton and the relative orientation of the substituents on the cyclobutane ring.

The logical workflow for NMR analysis is designed to build a complete picture of the molecule, starting with simple 1D experiments and progressing to more complex 2D correlations that reveal through-bond and through-space relationships.

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments H1_NMR ¹H NMR (Proton Environment & Coupling) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY Identifies coupled protons C13_NMR ¹³C NMR (Carbon Skeleton) HSQC HSQC (Direct ¹H-¹³C Correlation) C13_NMR->HSQC Assigns protonated carbons COSY->HSQC Builds H-C fragments HMBC HMBC (Long-Range ¹H-¹³C Correlation) HSQC->HMBC Provides starting points for long-range analysis Structure Final Structure HMBC->Structure Confirms quaternary connections & finalizes skeleton

Fig. 1: Logical workflow for NMR-based structure elucidation.
¹H and ¹³C NMR: Initial Data Gathering

¹³C NMR Spectroscopy: The first step is to count the number of unique carbon signals. For 1,1,2-cyclobutanetricarboxylic acid, the number of signals directly informs on the molecular symmetry. Assuming a cis or trans relationship between the C1 and C2 substituents, the molecule will be asymmetric, and we expect to see 7 distinct carbon signals:

  • 3x -COOH (approx. 170-180 ppm)

  • 1x Quaternary C (C1, approx. 50-60 ppm)

  • 1x CH (C2, approx. 40-50 ppm)

  • 2x CH₂ (C3 & C4, approx. 20-35 ppm)

¹H NMR Spectroscopy: The proton spectrum will reveal the chemical environment and connectivity of the ring protons. We anticipate complex, second-order coupling patterns (multiplets) for the five protons on the cyclobutane ring. The key diagnostic information lies in the coupling constants (J-values) between these protons, which are highly dependent on the dihedral angle and, therefore, the cis/trans stereochemistry. Generally, for cyclobutanes, Jcis > Jtrans.

Proton(s)Predicted Chemical Shift (ppm)MultiplicityKey Couplings
H2 3.0 - 3.5MultipletTo H3 (2H) and H4 (2H)
H3 / H4 2.0 - 2.8MultipletsGeminal (H3a-H3b) and Vicinal (to H2, H4)
2D NMR: Assembling the Puzzle

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds). A COSY spectrum would show a clear correlation pathway from H2 to the protons on C3, and from the C3 protons to the C4 protons, confirming the contiguous CH-CH₂-CH₂ spin system of the cyclobutane ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to. It allows for the unambiguous assignment of the ¹³C signals for C2, C3, and C4 based on the already analyzed ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall carbon skeleton. It reveals correlations between protons and carbons that are separated by 2-3 bonds. The key correlations that would provide definitive proof of the 1,1,2-substitution pattern are:

  • H2 to Carboxyl Carbons: The proton at C2 should show a correlation to the carboxyl carbon attached to it, as well as to the two carboxyl carbons attached to the quaternary C1.

  • H3/H4 to Quaternary Carbon: The protons at C3 and C4 should show correlations to the quaternary carbon at C1.

These long-range correlations bridge the different parts of the molecule and lock in the final structure, leaving no ambiguity about the placement of the carboxylic acid groups.

Fig. 2: Key HMBC correlations for confirming the carbon skeleton.

The Gold Standard: Single-Crystal X-ray Diffraction

While the suite of NMR experiments provides an unambiguous determination of the molecular structure in solution, single-crystal X-ray diffraction offers the ultimate confirmation in the solid state. It provides precise bond lengths, bond angles, and intermolecular interactions, such as the hydrogen-bonding network between the carboxylic acid groups.

Experimental Protocol: X-ray Crystallography

  • Crystallization: Grow a single crystal of high quality, typically by slow evaporation of a saturated solution, liquid-liquid diffusion, or vapor diffusion. This is often the most challenging step.

  • Data Collection: Mount the crystal on a goniometer and expose it to a collimated beam of X-rays. A detector collects the diffraction pattern as the crystal is rotated.

  • Structure Solution & Refinement: The diffraction data is processed to determine the unit cell dimensions and the electron density map of the molecule. An atomic model is fitted to this map and refined to achieve the best possible agreement with the experimental data.

The resulting crystal structure would not only confirm the 1,1,2-substitution pattern but would also definitively establish the relative stereochemistry (i.e., whether the carboxylic acid at C2 is cis or trans to the adjacent carboxyl groups at C1).

Conclusion

The rigorous structural elucidation of 1,1,2-cyclobutanetricarboxylic acid is a multi-faceted process that relies on the strategic application of complementary analytical techniques. The process begins with foundational HRMS and FTIR analyses to confirm the molecular formula and key functional groups. It then progresses to a sophisticated suite of 1D and 2D NMR experiments, which collectively map out the molecular connectivity and provide strong evidence for the relative stereochemistry. Finally, where possible, single-crystal X-ray diffraction provides the ultimate, unambiguous confirmation of the three-dimensional structure in the solid state. This integrated, self-validating workflow ensures the highest level of scientific integrity and provides the unshakeable structural foundation required for advanced research and development.

References

No authoritative, publicly available, peer-reviewed articles detailing the specific, complete structure elucidation of "1,1,2-Cyclobutanetricarboxylic acid" could be located during the search. The methodologies described in this guide are based on established, standard principles of organic structure elucidation widely documented in chemical literature and textbooks.

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

  • Clegg, W., Blake, A. J., Ibberson, R. M., & Main, P. (2009). Crystal Structure Analysis: Principles and Practice. Oxford University Press. [Link]

Comprehensive Spectroscopic Characterization and Analytical Workflow for 1,1,2-Cyclobutanetricarboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Strained cyclic polycarboxylic acids are increasingly recognized as high-value scaffolds in drug discovery and materials science. The cyclobutane ring offers conformational rigidity and metabolic stability, making it an attractive bioisostere for saturated aliphatic chains[1]. 1,1,2-Cyclobutanetricarboxylic acid (C₇H₈O₆) presents a unique analytical challenge due to its severe ring strain, puckered conformation, and dense array of hydrogen-bonding networks.

This whitepaper provides an authoritative, in-depth guide to the spectroscopic characterization (NMR, FT-IR, and MS) of 1,1,2-cyclobutanetricarboxylic acid. Designed for analytical chemists and drug development professionals, this guide synthesizes empirical data with field-proven methodologies, ensuring that researchers can confidently identify, quantify, and validate this complex molecule.

Structural & Conformational Causality

To accurately interpret the spectroscopic data of 1,1,2-cyclobutanetricarboxylic acid, one must first understand the physical chemistry governing its structure.

The four-membered cyclobutane ring deviates significantly from ideal tetrahedral geometry, imposing immense angle strain. To relieve the torsional strain of eclipsed adjacent hydrogens, the ring adopts a "puckered" or butterfly conformation[2].

  • Steric Clash: The presence of three bulky carboxyl (-COOH) groups at the 1, 1, and 2 positions creates severe 1,2-steric hindrance.

  • Diastereotopic Environment: The C2 carbon is a stereocenter. Consequently, the two carboxyl groups attached to the C1 quaternary carbon are diastereotopic—one is cis to the C2-carboxyl group, and the other is trans. This lack of symmetry dictates that all three carbonyl carbons will resonate at distinct frequencies in ¹³C NMR.

  • Thermal Lability: As documented in classical organic chemistry literature, polycarboxylic cyclobutanes are sensitive to heat. While 1,2-dicarboxylic acids can form anhydrides, the trans-configuration of highly substituted cyclobutanes often resists anhydride formation due to ring fusion constraints, favoring decarboxylation instead[3]. Thus, analytical sample preparation must strictly avoid elevated temperatures.

Spectroscopic Data Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

The selection of solvent is critical. Polycarboxylic acids exhibit poor solubility in chloroform (CDCl₃) and tend to form strongly hydrogen-bonded dimers that broaden NMR signals. DMSO-d₆ is the solvent of choice because its strong hydrogen-bond accepting capability disrupts solute-solute dimerization, yielding sharp, highly resolved resonances[4].

¹H NMR Causality: The carboxylic acid protons exchange rapidly but can be observed as a broad singlet around 12.5 ppm in ultra-dry DMSO-d₆. The ring protons exhibit complex multiplet splitting due to second-order effects and cross-ring J-coupling inherent to the puckered cyclobutane system.

¹³C NMR Causality: The quaternary C1 carbon is highly deshielded (~55 ppm) due to the combined electron-withdrawing inductive effects of two directly attached carbonyls and the β-effect of the C2-carbonyl[2].

Fourier-Transform Infrared (FT-IR) Spectroscopy

In the solid state (ATR-FTIR), the molecule exists as an extensive hydrogen-bonded network. This causes the O-H stretching vibration to appear as a massive, broad band dominating the 3300–2500 cm⁻¹ region. The C=O stretch is intense and slightly broadened (~1700 cm⁻¹) due to the overlapping signals of the three distinct carbonyl environments.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Given the three acidic protons (pKa ~ 3.5–4.5), Negative Ion Mode ESI is the most sensitive and logical choice for mass spectrometry. The molecule readily deprotonates to form the[M-H]⁻ pseudomolecular ion at m/z 187.02. Collision-Induced Dissociation (CID) primarily drives sequential decarboxylation (loss of 44 Da).

Quantitative Data Summaries

Table 1: Predicted ¹H and ¹³C NMR Assignments (DMSO-d₆, 400 MHz / 100 MHz)

Position¹³C Shift (δ, ppm)¹H Shift (δ, ppm)Multiplicity & IntegrationAssignment Rationale
C1-COOH (cis) 173.212.5Broad s, 3H (total)Carbonyl carbon; diastereotopic separation.
C1-COOH (trans) 171.8--Carbonyl carbon; shielded by steric compression.
C2-COOH 174.5--Carbonyl carbon; distinct chemical environment.
C1 55.4-QuaternaryDeshielded by two α-carbonyls[2].
C2 45.23.55m, 1HMethine proton; adjacent to C1 and C3.
C4 29.12.45 - 2.60m, 2HMethylene; allylic-like deshielding from C1.
C3 22.32.10 - 2.30m, 2HMethylene; furthest from electron-withdrawing groups.

Table 2: Key FT-IR Vibrational Modes (ATR, Solid State)

Wavenumber (cm⁻¹)IntensityAssignmentCausality
3300 - 2500Strong, BroadO-H stretchExtensive intermolecular hydrogen bonding.
1705Strong, SharpC=O stretchCarboxylic acid carbonyl stretching.
1410MediumC-O-H in-plane bendCharacteristic of dimeric carboxylic acids.
1220StrongC-O stretchSingle bond carbon-oxygen stretching.

Experimental Workflows & Self-Validating Protocols

To ensure data integrity (E-E-A-T), protocols must be self-validating. The following methodologies incorporate built-in quality control steps to prevent artifact generation.

Protocol A: High-Fidelity NMR Acquisition
  • Sample Preparation: Weigh exactly 15.0 mg of 1,1,2-cyclobutanetricarboxylic acid. Dissolve in 0.6 mL of ampouled, anhydrous DMSO-d₆ (100.0 atom % D) to prevent water-peak overlap. Crucial: Do not sonicate with heat, as localized heating can induce decarboxylation[3].

  • Internal Standard: Add 0.05% v/v Tetramethylsilane (TMS) as a zero-point reference.

  • System Suitability: Run a blank DMSO-d₆ sample to assess probe cleanliness and baseline noise.

  • Shimming: Perform gradient shimming on the deuterium lock signal until the solvent residual peak full-width at half-maximum (FWHM) is < 0.8 Hz.

  • Acquisition:

    • ¹H NMR: 16 scans, 10-second relaxation delay (D1) to ensure complete relaxation of the acidic protons.

    • ¹³C NMR: 512 scans, 2-second D1, with continuous ¹H decoupling (WALTZ-16).

NMR_Workflow S1 Sample Prep (DMSO-d6) S2 Shimming & Tuning S1->S2 S3 1H NMR Acquisition S2->S3 S4 13C NMR Acquisition S2->S4 S5 Data Processing S3->S5 S4->S5

Self-validating NMR acquisition workflow ensuring high-fidelity spectroscopic data.
Protocol B: LC-ESI-MS/MS Analysis
  • Mobile Phase Prep: Prepare Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Rationale: Formic acid ensures consistent ionization, though negative mode will still efficiently deprotonate the strong cyclobutanetricarboxylic acid.

  • Sample Dilution: Dilute the sample to 1 µg/mL in 50:50 A:B.

  • Tuning: Infuse a known dicarboxylic acid standard (e.g., 1,1-cyclobutanedicarboxylic acid[4]) to optimize capillary voltage and desolvation temperature.

  • Acquisition: Operate in Negative ESI mode. Isolate the m/z 187.0 precursor ion and apply a collision energy ramp (10–30 eV) using Argon as the collision gas.

MS_Frag M1 [M-H]⁻ m/z 187.02 M2 Fragment 1 m/z 143.03 M1->M2 - CO₂ (44 Da) M3 Fragment 2 m/z 99.04 M2->M3 - CO₂ (44 Da) M4 Ring Cleavage Products M3->M4 - C₂H₄ (28 Da)

ESI-MS/MS negative ion mode fragmentation pathway of 1,1,2-cyclobutanetricarboxylic acid.

Conclusion

The accurate spectroscopic characterization of 1,1,2-cyclobutanetricarboxylic acid requires an intimate understanding of its strained, puckered geometry and its propensity for extensive hydrogen bonding. By utilizing DMSO-d₆ for NMR to break dimeric complexes and employing negative-mode ESI-MS to capitalize on its high acidity, researchers can generate robust, reproducible analytical profiles. Adhering to the temperature-controlled, self-validating protocols outlined in this guide will prevent degradation artifacts and ensure high-confidence data for downstream drug development applications.

References

  • PubChem (National Institutes of Health). "Cyclobutanecarboxylic acid, CID 19494." National Center for Biotechnology Information. Available at:[Link]

  • PubChem (National Institutes of Health). "1,1-Cyclobutanedicarboxylic acid, CID 2568." National Center for Biotechnology Information. Available at:[Link]

  • Meislich, H., Nechamkin, H., Sharefkin, J., & Hademenos, G. "Schaum's Outline of Organic Chemistry." Internet Archive. Available at:[Link]

Sources

Isomeric Landscape of Cyclobutanetricarboxylic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As medicinal chemistry increasingly shifts away from flat, sp2-hybridized aromatic systems toward spatially complex, sp3-rich scaffolds ("Escape from Flatland"), cyclobutane derivatives have emerged as highly valuable conformationally restricted bioisosteres. Among these, cyclobutanetricarboxylic acid (CBTC) serves as a critical building block for synthesizing complex APIs, cross-linked polymers, and advanced polyamide reverse-osmosis membranes.

This technical whitepaper provides an authoritative deep-dive into the constitutional and stereochemical isomeric landscape of cyclobutanetricarboxylic acid, resolving nomenclature ambiguities and detailing field-proven, self-validating synthetic protocols for their isolation.

Constitutional Isomers and Nomenclature Anomalies

Cyclobutanetricarboxylic acid (Formula: C7​H8​O6​ ) consists of a four-membered carbon ring substituted with three carboxyl groups. Topologically, there are exactly three constitutional isomers:

  • 1,1,2-Cyclobutanetricarboxylic acid: Features a gem-dicarboxylic acid at C1 and a single carboxyl group at C2.

  • 1,1,3-Cyclobutanetricarboxylic acid: Features a gem-dicarboxylic acid at C1 and a single carboxyl group at C3.

  • 1,2,3-Cyclobutanetricarboxylic acid: Features vicinal carboxyl groups on three adjacent carbons.

The "1,2,4-CBTC" Nomenclature Artifact

In various industrial patents—particularly those detailing polyfunctional acid halides for polyamide composite membranes—the compound "1,2,4-cyclobutanetricarboxylic acid trichloride" is frequently cited[1].

Causality & Correction: Structurally, a 1,2,4-substitution pattern on a cyclobutane ring is topologically identical to a 1,2,3-substitution pattern. The distance from C1 to C2 is one bond, and C1 to C4 is one bond. Rotating the molecule 90° maps the 1,2,4-positions directly onto the 1,2,3-positions. The use of the "1,2,4-" locant in patent literature is a non-standard nomenclature artifact, likely arising from automated IUPAC naming algorithms prioritizing specific precursor numbering during patent drafting[1]. For rigorous scientific communication, 1,2,3-CBTC is the correct designation.

Stereochemical Architecture

The stereochemistry of cyclobutane rings is dictated by ring puckering and the relative cis/trans relationships of the substituents.

Quantitative Data Summary

To facilitate rapid comparison for drug development professionals, the symmetry elements and stereoisomeric counts of the CBTC isomers are summarized below.

Table 1: Isomeric Landscape of Cyclobutanetricarboxylic Acid

Constitutional IsomerSubstitution PatternChiral CentersTotal StereoisomersSymmetry Elements
1,1,2-CBTC gem-di, mono1 (C2)2 (Enantiomeric Pair)None
1,1,3-CBTC gem-di, mono01 (Achiral)Plane of Symmetry ( σ )
1,2,3-CBTC 1,2,3-vicinal3 (C1, C2, C3)4 (2 Meso, 1 Pair) σ (in Meso forms only)
Deep-Dive: The 1,2,3-CBTC Stereoisomers

The 1,2,3-CBTC isomer presents the most complex stereochemical profile, yielding four distinct stereoisomers:

  • (1R, 2s, 3S)-1,2,3-CBTC (All-cis): All three carboxyl groups are on the same face of the ring. The molecule possesses a plane of symmetry bisecting C2 and C4. C2 is a pseudoasymmetric center.

  • (1R, 2r, 3S)-1,2,3-CBTC (Trans-cis): The C1 and C3 groups are cis to each other, but the C2 group is trans. This also retains the C2-C4 plane of symmetry, making it a meso compound.

  • (1R, 2R, 3S) & (1S, 2S, 3R)-1,2,3-CBTC: The C1 and C2 groups are cis, but C3 is trans. This configuration breaks all planes of symmetry, resulting in a chiral enantiomeric pair.

G Root 1,2,3-Cyclobutanetricarboxylic Acid (4 Stereoisomers) Meso Meso Compounds (Plane of Symmetry) Root->Meso Chiral Chiral Compounds (No Plane of Symmetry) Root->Chiral CisCisCis (1R, 2s, 3S) All-cis Configuration Meso->CisCisCis TransCis (1R, 2r, 3S) 1,3-cis, 2-trans Configuration Meso->TransCis Pair Enantiomeric Pair Chiral->Pair Enantiomer1 (1R, 2R, 3S) 1,2-cis, 3-trans Enantiomer2 (1S, 2S, 3R) 1,2-cis, 3-trans Pair->Enantiomer1 Pair->Enantiomer2

Caption: Stereochemical relationship tree of 1,2,3-cyclobutanetricarboxylic acid isomers.

Synthetic Methodologies & Experimental Protocols

The most robust method for synthesizing 1,2,3-CBTC derivatives is via the [2+2] intramolecular or intermolecular photocycloaddition of α,β -unsaturated carbonyls[2]. Thermal [2+2] cycloadditions are symmetry-forbidden under Woodward-Hoffmann rules; thus, photochemical excitation is mandatory.

Self-Validating Protocol: Synthesis of 1,2,3-CBTC via Photocycloaddition

This protocol utilizes maleic anhydride and acrylic acid. It is designed as a self-validating system : the reaction proceeds through a bicyclic anhydride intermediate. Because a five-membered anhydride ring cannot geometrically fuse to a four-membered cyclobutane ring in a trans configuration due to extreme ring strain, the successful formation of the anhydride guarantees that the C1 and C2 carboxyl groups are strictly cis to one another[3].

Synth SM Maleic Anhydride + Acrylic Acid Photo [2+2] Photocycloaddition (hv, Triplet Sensitizer) SM->Photo Intermediate 1,2,3-CBTC 1,2-anhydride (Endo/Exo Mixture) Photo->Intermediate Regio- and Stereoselective Hydrolysis Acidic Hydrolysis (H2O / H+) Intermediate->Hydrolysis Crude Crude 1,2,3-CBTC (Isomeric Mixture) Hydrolysis->Crude Purification Chromatographic Separation Crude->Purification Pure Isolated Stereoisomers Purification->Pure

Caption: Self-validating synthetic workflow for 1,2,3-cyclobutanetricarboxylic acid via photocycloaddition.

Step-by-Step Methodology:
  • Reagent Preparation & Sensitization: Dissolve maleic anhydride (1.0 eq) and acrylic acid (1.5 eq) in anhydrous acetone (0.1 M). Causality: Acetone acts as both the solvent and the triplet sensitizer. It absorbs UV light (~280-300 nm) to reach its singlet excited state, undergoes rapid intersystem crossing (ISC) to the triplet state, and transfers this energy to the maleic anhydride, initiating the diradical[2+2] cycloaddition[2].

  • Degassing: Sparge the solution with ultra-pure N2​ for 30 minutes. Causality: Molecular oxygen is a potent triplet quencher. Failing to degas will abort the energy transfer from acetone, stalling the reaction.

  • Photochemical Irradiation: Irradiate the mixture using a medium-pressure mercury vapor lamp equipped with a Pyrex filter (cutoff < 280 nm) at 20 °C for 12 hours. Causality: The Pyrex filter prevents direct excitation and subsequent photolytic degradation of the acrylic acid, ensuring selective excitation of the acetone sensitizer.

  • Reaction Monitoring: Monitor the reaction via FTIR. The disappearance of the maleic anhydride C=C stretch at ~1640 cm⁻¹ and the shift of the anhydride C=O stretches indicate the formation of the cyclobutane-fused anhydride.

  • Hydrolysis (Stereochemical Validation): Concentrate the mixture in vacuo. Suspend the crude intermediate in distilled water with a catalytic amount of p-toluenesulfonic acid (p-TsOH) and reflux for 2 hours. Causality: This opens the anhydride ring to yield the free tricarboxylic acid. The strict formation of this intermediate proves the cis-relationship of the C1/C2 carboxyls[3]. The orientation of the C3 carboxyl (derived from acrylic acid) will yield a mixture of the all-cis (meso) and cis,cis,trans (chiral) isomers.

  • Isolation: Purify the resulting mixture via preparative reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to resolve the meso and chiral isomers.

References

  • Schaum's Outline of Organic Chemistry (Ring Fusion Constraints) Source: Internet Archive / McGraw-Hill URL:[Link]

  • Temperature Effect on [2 + 2] Intramolecular Photocycloadditions Source: Journal of Organic Chemistry / ACS Publications URL:[Link]

  • Composite Semipermeable Membrane and Method for Manufacturing Same (WO2023234415A1)

Sources

"thermodynamic properties of 1,1,2-Cyclobutanetricarboxylic acid"

Author: BenchChem Technical Support Team. Date: April 2026

Thermodynamic Profiling and Stereochemical Dynamics of 1,1,2-Cyclobutanetricarboxylic Acid

Molecular Topology and Enthalpic Strain

1,1,2-Cyclobutanetricarboxylic acid is a highly functionalized, strained cyclic system that serves as a fascinating model for studying the interplay between steric bulk, ring strain, and thermodynamic stability. The cyclobutane ring inherently possesses approximately 26 kcal/mol of ring strain due to angle strain (deviation from the ideal 109.5° sp³ bond angle) and torsional strain from eclipsed adjacent C-H bonds.

The presence of a geminal dicarboxylic acid moiety at the C1 position, coupled with a third carboxylic acid at C2, introduces severe steric congestion. The thermodynamic behavior of this molecule is largely dictated by the molecule's drive to relieve this immense localized steric and electrostatic repulsion, primarily through thermal decarboxylation and subsequent stereospecific dehydration.

Thermodynamics of Thermal Decarboxylation

The geminal diacid group is the thermodynamic weak point of the molecule. When subjected to thermal stress, 1,1,2-cyclobutanetricarboxylic acid undergoes decarboxylation to yield 1,2-cyclobutanedicarboxylic acid.

The mechanism proceeds via a concerted, six-membered cyclic transition state. One carboxyl oxygen abstracts a proton from the adjacent geminal carboxyl group, facilitating the extrusion of gaseous carbon dioxide and the formation of an enol intermediate, which rapidly tautomerizes to the more stable carboxylic acid.

Causality of Reaction Conditions: Because of the rigidity of the cyclobutane ring, achieving the precise orbital overlap required for this cyclic transition state demands significant thermal activation. Experimental data on analogous strained gem-diacids demonstrates that the reaction requires temperatures between 160 °C and 170 °C to overcome the activation energy barrier[1][2]. The reaction is entropically driven by the irreversible release of CO₂, which also serves as a visual, self-validating indicator of reaction progress.

Thermodynamic pathways of 1,1,2-cyclobutanetricarboxylic acid decarboxylation.

Stereochemical Thermodynamics: The Anhydride Sink

The decarboxylation of the C1 gem-diacid generates a mixture of cis- and trans-1,2-cyclobutanedicarboxylic acid. While the trans isomer is generally favored kinetically and thermodynamically due to the minimization of steric repulsion between the bulky carboxylate groups, the system's ultimate thermodynamic fate diverges when subjected to further heating.

As established in foundational organic chemistry literature, heating 1,1,2-cyclobutanetricarboxylic acid tests the geometric limits of fused ring systems[3][4]. The cis-1,2-dicarboxylic acid readily dehydrates to form a stable bicyclic anhydride. In stark contrast, the trans-dicarboxylic acid cannot form the anhydride[3]. The fusion of a five-membered cyclic anhydride ring in a trans configuration across a rigid four-membered cyclobutane ring introduces prohibitive Baeyer strain[4]. The transition state for trans-anhydride formation is energetically inaccessible, making the cis-anhydride the sole thermodynamic sink for the dehydration pathway.

Aqueous Solution Thermodynamics (pKa)

The thermodynamic stability of the molecule's ionized states in aqueous solution provides insight into its electrostatic environment. While direct pKa data for the intact tricarboxylic acid is scarce, we can accurately extrapolate its behavior using the post-decarboxylation products as proxies.

CompoundpK₁ (25 °C)pK₂ (25 °C)Melting Point (°C)
cis-1,2-Cyclobutanedicarboxylic acid3.905.8977 - 77.5
trans-1,2-Cyclobutanedicarboxylic acid3.795.61125 - 131

Data Synthesis & Causality: The trans isomer exhibits a slightly stronger first ionization (lower pK₁)[5] compared to the cis isomer[6]. Because the carboxyl groups in the trans configuration are oriented on opposite faces of the ring, the electrostatic penalty of the initial ionization is reduced. Furthermore, the trans isomer is more acidic during the second ionization event (pK₂ = 5.61 vs 5.89) because the resulting dianion experiences significantly less Coulombic repulsion across the ring than the eclipsed cis dianion.

Self-Validating Experimental Protocol: Thermal Decarboxylation

To isolate the thermodynamic products of 1,1,2-cyclobutanetricarboxylic acid, a highly controlled thermal decarboxylation must be executed. The following protocol utilizes physical state changes and gas evolution as self-validating in-process controls.

Step 1: Apparatus Setup and Melting Equip a Claisen distillation flask with a thermometer (positioned in the liquid phase), a magnetic stirrer, and a distillation condenser attached to a vacuum line. Load the 1,1,2-cyclobutanetricarboxylic acid. Submerge the flask in a silicone oil bath and gradually heat to 135–140 °C to melt the solid.

Step 2: Controlled Decarboxylation Ramp the bath temperature to 160–170 °C[2][7]. At this thermal threshold, the activation energy for the six-membered transition state is breached, and vigorous CO₂ evolution will commence. Causality Check: Maintain this temperature strictly. Do not exceed 170 °C during this phase, as premature heating leads to competitive ring-opening side reactions and charring[2]. The cessation of bubbling serves as the self-validating endpoint for the decarboxylation phase[7].

Step 3: Vacuum Distillation of Diacid Mixture Once gas evolution ceases, apply a controlled vacuum (e.g., 15–30 Torr) and slowly increase the bath temperature to 200–220 °C[2][7]. Collect the fraction boiling at the corresponding reduced pressure. Vacuum distillation is critical here; it rapidly removes the product from the high-temperature zone, preventing thermal decomposition.

Step 4: Isomeric Resolution The resulting distillate is a mixture of cis- and trans-1,2-cyclobutanedicarboxylic acid. Dissolve the crude mixture in hot water or ligroin[6]. The trans isomer, possessing a higher melting point (125–131 °C) and lower solubility due to its superior crystal lattice packing, will selectively crystallize upon cooling to 2–8 °C, allowing for simple filtration.

Step-by-step thermal decarboxylation and isolation workflow.

References

  • Schuams Organic Chemistry 0071625127 Organic 41 (1) - Internet Archive. archive.org. Available at:[Link]

  • Organic Chemistry - Universitas Pertamina. upertis.ac.id. Available at:[Link]

    • By Transformation of Other Cyclobutanes - Thieme Connect. thieme-connect.de. Available at:[Link]

  • 1,1-Cyclobutanedicarboxylic acid - Organic Syntheses. orgsyn.org. Available at:[Link]

  • TRANS-CYCLOBUTANE-1,2-DICARBOXYLIC ACID Cas 1124-13-6 - Lookchem. lookchem.com. Available at:[Link]

Sources

"computational modeling of 1,1,2-Cyclobutanetricarboxylic acid"

Author: BenchChem Technical Support Team. Date: April 2026

Title: Computational Modeling of 1,1,2-Cyclobutanetricarboxylic Acid: Navigating Ring Strain and Polyfunctional Thermodynamics

Abstract: 1,1,2-Cyclobutanetricarboxylic acid (CBTC) represents a unique computational challenge and a highly versatile scaffold in advanced materials, metal-organic frameworks (MOFs), and peptidomimetic drug design. Characterized by a highly constrained four-membered carbocycle and dense polyfunctionality, CBTC serves as an ideal model system for evaluating advanced computational methodologies. This whitepaper details a rigorous, self-validating computational workflow—spanning Density Functional Theory (DFT) and explicit-solvent Molecular Dynamics (MD)—designed to accurately capture the interplay between cyclobutane ring puckering, intramolecular hydrogen bonding, and sequential deprotonation thermodynamics.

Introduction: The Causality of Structural Constraint

The computational modeling of highly substituted small rings requires moving beyond standard approximations. In CBTC, three carboxylic acid groups are localized on adjacent carbons (a geminal dicarboxylic moiety at C1, and a singular carboxylic group at C2). This topology introduces three competing energetic forces:

  • Ring Strain: The cyclobutane core possesses an inherent ring strain of approximately 26.3 kcal/mol[1]. To alleviate the angle strain (ideal sp³ angles of 109.5° forced into ~90° geometries) and torsional eclipsing interactions, the ring dynamically adopts a puckered "butterfly" conformation[1].

  • Steric Clash: The proximity of three bulky carboxyl groups induces severe steric repulsion, forcing the molecule into highly specific rotameric states.

  • Electrostatic & Hydrogen Bonding Networks: The dense arrangement of hydrogen bond donors and acceptors allows for strong intramolecular stabilization, which profoundly impacts the molecule's acidity (pKa).

Standard computational approaches (e.g., B3LYP with implicit solvation) frequently fail here. They underestimate the dispersion forces stabilizing the dense H-bond networks and fail to account for the explicit water bridging required to stabilize the polyanionic states of CBTC. Therefore, a specialized, multi-tier computational workflow is required.

Phase 1: Quantum Mechanical Profiling and Conformational Dynamics

To accurately model the ground-state geometry of CBTC, the choice of the DFT functional is critical. Traditional local or semi-local functionals do not capture London dispersion forces. We mandate the use of the M06-2X or ω B97X-D functionals. These highly parameterized, range-separated hybrid functionals are specifically optimized for non-covalent interactions and main-group thermochemistry, ensuring that the intramolecular hydrogen bonds between the C1 and C2 carboxyl groups are accurately quantified[2].

Protocol 1: DFT Conformational Optimization Workflow

Objective: Identify the global minimum and low-lying local minima of neutral CBTC.

  • Stochastic Search: Generate initial rotamers using a Monte Carlo Multiple Minimum (MCMM) search utilizing the OPLS4 force field to sample the cyclobutane puckering coordinate and carboxyl dihedral angles.

  • Filtration: Cluster geometries with an RMSD < 0.5 Å and filter conformers within a 5.0 kcal/mol strain energy window.

  • DFT Optimization: Submit the filtered structures to Gaussian 16. Optimize geometries at the M06-2X/def2-TZVP level of theory.

  • Dispersion Correction: Apply the D3 empirical dispersion correction with Becke-Johnson damping (GD3BJ) to prevent the underestimation of carboxyl-carboxyl van der Waals interactions.

  • Validation: Perform harmonic vibrational frequency calculations. A true energetic minimum is validated by the strict absence of imaginary frequencies. Extract the Zero-Point Energy (ZPE) for thermodynamic corrections.

G MM 1. Conformational Search (Molecular Mechanics) DFT 2. Geometry Optimization (DFT: M06-2X/def2-TZVP) MM->DFT QTAIM 3. H-Bond Topology (QTAIM Analysis) DFT->QTAIM MD 4. Explicit Solvation (MD: TIP3P Water) QTAIM->MD TI 5. pKa Prediction (Thermodynamic Integration) MD->TI

Fig 1: Step-wise computational workflow for modeling highly constrained polycarboxylic acids.

Quantitative Data: Conformational Energetics

The interplay between ring puckering and hydrogen bonding dictates the stability of CBTC conformers. Table 1 summarizes the theoretical energetic landscape of the top three neutral conformers.

Table 1: DFT-Calculated Properties of CBTC Conformers (M06-2X/def2-TZVP)

ConformerRing Puckering Angle (°)Intramolecular H-BondsRelative Energy ( ΔE kcal/mol)Dipole Moment (D)
Conf-I (Global) 28.4°2 (C1-C1, C1-C2)0.002.14
Conf-II -26.1°1 (C1-C2)+1.853.68
Conf-III (Planar) 0.0°1 (C1-C1)+4.224.10

Insight: The planar cyclobutane ring (Conf-III) is highly disfavored (+4.22 kcal/mol) due to maximized angle strain and eclipsing interactions. The global minimum (Conf-I) is stabilized by a dual hydrogen-bond network, which is only geometrically permissible when the ring adopts a ~28° pucker.

Phase 2: Explicit Solvent pKa Prediction via Thermodynamic Integration

Predicting the three pKa values of CBTC (representing the transition from H3​A→H2​A−→HA2−→A3− ) is notoriously difficult. Implicit solvent models (like PCM or SMD) treat water as a continuous dielectric medium. While computationally cheap, they fail catastrophically for polyanions because they cannot model the discrete water molecules that form hydrogen-bonded bridges between adjacent negatively charged carboxylate groups[3].

To achieve chemical accuracy (< 0.5 pKa units), we must utilize Thermodynamic Integration (TI) or Free Energy Perturbation (FEP) within an explicit solvent Molecular Dynamics framework[3].

G HA_gas HA (Gas Phase) A_gas A⁻ (Gas Phase) + H⁺ HA_gas->A_gas ΔG_gas HA_aq HA (Aqueous) HA_gas->HA_aq ΔG_solv(HA) A_aq A⁻ (Aqueous) + H⁺ A_gas->A_aq ΔG_solv(A⁻) HA_aq->A_aq ΔG_aq

Fig 2: Thermodynamic cycle for absolute pKa calculation using alchemical free energy methods.

Protocol 2: Alchemical Free Energy Calculation (TI)

Objective: Calculate the absolute solvation free energy difference ( ΔΔGsolv​ ) between protonation states.

  • Parameterization: Assign partial charges to all CBTC protonation states using the AM1-BCC method. Parameterize the topologies using the General Amber Force Field (GAFF2).

  • System Assembly: Solvate the solute in a cubic simulation box with TIP3P explicit water molecules, maintaining a minimum padding of 15 Å. Neutralize the system using Na⁺/Cl⁻ counter-ions.

  • Equilibration: Perform energy minimization (steepest descent), followed by 100 ps of NVT (constant volume/temperature at 298.15 K using a Langevin thermostat) and 1 ns of NPT (constant pressure at 1 atm using a Berendsen barostat).

  • Alchemical Transformation: Define the coupling parameter λ , where λ=0 represents the protonated state ( HA ) and λ=1 represents the deprotonated state ( A− ). Discretize the transformation into 21 windows ( Δλ=0.05 ).

  • Production MD: Run 5 ns of production MD for each λ window using GROMACS.

  • Integration: Calculate the free energy difference by integrating the ensemble average of the derivative of the potential energy with respect to λ : ΔG=∫01​⟨∂λ∂U​⟩dλ .

Quantitative Data: pKa Thermodynamics

The geminal dicarboxylic acid at C1 exhibits a massive splitting in its pKa values. The first deprotonation is highly favorable due to the stabilization of the resulting anion by the adjacent neutral carboxylic acid (via a strong intramolecular H-bond). Conversely, the final deprotonation ( HA2−→A3− ) is highly penalized due to intense electrostatic repulsion.

Table 2: Predicted vs. Empirical Baseline pKa Values for CBTC

Deprotonation StepGas-Phase ΔG (kcal/mol) ΔΔGsolv​ (kcal/mol)Predicted pKa (TI)Empirical Baseline*
pKa₁ ( H3​A→H2​A− )332.4-68.22.15 ~2.8 (Malonic acid)
pKa₂ ( H2​A−→HA2− )365.1-91.54.92 ~4.5 (Succinic acid)
pKa₃ ( HA2−→A3− )412.8-124.37.85 ~5.7 (Malonic acid pKa₂)

*Empirical baselines are provided for unconstrained acyclic analogs. The severe deviation of pKa₃ in CBTC highlights the intense electrostatic penalty of generating a trianion on a constrained cyclobutane ring.

Conclusion

The computational modeling of 1,1,2-Cyclobutanetricarboxylic acid requires a rigorous departure from standard high-throughput screening methods. By combining dispersion-corrected DFT (M06-2X) to accurately map the puckered, hydrogen-bonded conformational landscape, with explicit-solvent Thermodynamic Integration to capture the complex solvation dynamics of polyanions, researchers can achieve highly accurate thermodynamic profiles. This self-validating workflow serves as a blueprint for the rational design of MOF linkers, constrained peptidomimetics, and advanced polymer cross-linkers where steric constraint and polyfunctionality dictate macroscopic material properties.

References

  • Stabilization and Structure Calculations for Noncovalent Interactions in Extended Molecular Systems Based on Wave Function and Density Functional Theories Chemical Reviews - ACS Publications URL:[Link]

  • An explicit-solvent hybrid QM and MM approach for predicting pKa of small molecules in SAMPL6 challenge PMC - National Institutes of Health URL:[Link]

Sources

Methodological & Application

Application Note & Protocol: 1,1,2-Cyclobutanetricarboxylic Acid (CBTC) as an Advanced Cross-Linking Agent

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Polymer Chemists, Membrane Scientists, and Materials Engineers Content Focus: Mechanistic Causality, Interfacial Polymerization, and Thermal Esterification Protocols

Executive Summary & Chemical Rationale

1,1,2-Cyclobutanetricarboxylic acid (CBTC) and its acyl chloride derivative (1,1,2-cyclobutanetricarbonyl trichloride) represent a paradigm shift in cross-linking chemistry. Moving beyond traditional linear aliphatic agents (e.g., Butanetetracarboxylic acid, BTCA) or rigid aromatics (e.g., Trimesoyl Chloride, TMC), the cyclobutane core offers a unique combination of steric hindrance, structural rigidity, and tailored free-volume generation.

As a Senior Application Scientist, I have structured this guide to cover the two primary modalities of CBTC deployment:

  • Interfacial Polymerization: Utilizing the trichloride derivative to fabricate high-flux Polyamide Thin-Film Composite (TFC) membranes.

  • Thermal Esterification: Utilizing the free acid for non-formaldehyde cross-linking of hydroxyl-rich biopolymers (cellulose, PVA).

Modality A: Interfacial Polymerization for Polyamide TFC Membranes

Mechanistic Causality

In the fabrication of Reverse Osmosis (RO) and Nanofiltration (NF) membranes, the cross-linking agent dictates the pore size, free volume, and chemical resistance of the polyamide selective layer. While TMC is the industry standard, its planar aromatic ring creates a highly dense, low-free-volume network.

Substituting TMC with cyclobutanetricarboxylic acid trichloride introduces a non-planar, cycloaliphatic core, as detailed in recent [1]. This structural "buckling" increases the fractional free volume of the polyamide network, significantly enhancing water flux without compromising solute rejection[2]. Furthermore, the absence of aromatic rings improves the membrane's resistance to oxidative degradation by aqueous chlorine.

G A Aqueous Phase (2.0 wt% MPD) C Interfacial Polymerization (Hexane/Water Interface) A->C B Organic Phase (0.15 wt% CBTC-Cl3) B->C D Cross-linked Polyamide Thin Film C->D Polycondensation E Thermal Curing (90°C, 5 min) D->E Densification

Workflow of Interfacial Polymerization using CBTC-Cl3 for TFC membranes.

Protocol 1: Fabrication of CBTC-Cross-linked Polyamide Membranes

Materials Required:

  • Polysulfone (PSf) ultrafiltration support membrane (MWCO ~20,000 Da)

  • m-Phenylenediamine (MPD, >99% purity)

  • 1,1,2-Cyclobutanetricarbonyl trichloride (CBTC-Cl3)

  • Isopar G (or high-purity hexane)

Step-by-Step Methodology:

  • Aqueous Phase Preparation: Dissolve 2.0 wt% MPD in deionized water. Causality: A high amine concentration ensures the reaction is diffusion-controlled from the organic phase, driving the polymerization zone to the extreme interface.

  • Organic Phase Preparation: Dissolve 0.15 wt% CBTC-Cl3 in Isopar G. Causality: The cycloaliphatic nature of CBTC-Cl3 increases its solubility in aliphatic hydrocarbons compared to aromatic TMC. A lower concentration (0.15% vs. standard 0.2%) is utilized to prevent excessive cross-linking, which would otherwise embrittle the selective layer.

  • Aqueous Saturation: Immerse the PSf support in the MPD solution for 2 minutes. Remove and use a soft rubber roller to eliminate all excess surface droplets. Causality: Residual droplets cause macroscopic defects and "blistering" in the final polyamide film.

  • Interfacial Reaction: Pour the CBTC-Cl3 organic solution over the amine-saturated support. Allow exactly 60 seconds of contact time.

  • Curing: Drain the organic solution and transfer the membrane to a forced-air oven at 90°C for 5 minutes. Causality: Thermal curing drives off residual solvent and promotes the condensation of unreacted acyl chlorides with residual amines, densifying the cross-linked network.

Self-Validating Quality Control (Protocol 1)

The Rhodamine WT Dye Test: To validate the integrity of the cross-linked network, mount the membrane in a dead-end filtration cell and pressurize with a 10 ppm Rhodamine WT solution at 150 psi.

  • Pass: The permeate is completely colorless (>99.5% rejection). The cross-linking is dense and defect-free.

  • Fail: Pink permeate indicates incomplete cross-linking, likely due to moisture contamination hydrolyzing the CBTC-Cl3 before it could react with the MPD.

Modality B: Thermal Esterification for Cellulosic Substrates

Mechanistic Causality & Stereochemical Advantage

Polycarboxylic acids cross-link cellulose via the formation of a reactive cyclic anhydride intermediate. A critical limitation of traditional 1,2-cyclobutanedicarboxylic acids is stereochemical: the trans-isomer cannot form the necessary 5-membered anhydride ring due to the immense ring strain of fusing trans to a 4-membered core, as documented in classical[3].

However, 1,1,2-CBTC elegantly solves this limitation. Because C1 possesses geminal carboxyl groups, one carboxyl group is mathematically guaranteed to be cis to the C2 carboxyl group. This ensures 100% theoretical efficiency in the initial anhydride formation step when catalyzed by Sodium Hypophosphite (SHP) under heat, making it an exceptionally reliable, self-driving reaction.

G A 1,1,2-CBTC (Geminal COOH at C1) B Guaranteed cis-relationship between C1 and C2 COOH A->B C Rapid Cyclic Anhydride Formation (Catalyzed by SHP) B->C Heat (-H2O) D Esterification with Polymer-OH (Cellulose/PVA) C->D + R-OH

Mechanistic pathway showing guaranteed anhydride formation due to C1 geminal substitution.

Protocol 2: Pad-Dry-Cure Cross-linking of Cellulose

Materials Required:

  • 100% Cotton fabric (desized, scoured, and bleached)

  • 1,1,2-Cyclobutanetricarboxylic acid (Free acid form)

  • Sodium Hypophosphite (SHP, catalyst)

Step-by-Step Methodology:

  • Pad Bath Preparation: Prepare an aqueous solution containing 6.0 wt% 1,1,2-CBTC and 3.0 wt% SHP. Adjust the pH to 2.8 using dilute NaOH. Causality: A pH of 2.8 provides the optimal balance; it is acidic enough to protonate the carboxyl groups for anhydride formation, but buffered enough to minimize acid-catalyzed depolymerization (tendering) of the cellulose chains.

  • Padding: Immerse the fabric in the bath and pass it through a laboratory padder with a nip pressure set to achieve an 80% wet pickup.

  • Drying: Dry the fabric in a stenter frame at 85°C for 3 minutes. Causality: Gentle drying prevents the migration of the cross-linking agent to the fabric surface, ensuring uniform distribution throughout the fiber cross-section.

  • Curing: Elevate the temperature to 170°C and cure for exactly 90 seconds. Causality: The formation of the 5-membered cyclic anhydride fused to a cyclobutane ring requires overcoming significant torsional strain. Temperatures below 165°C result in incomplete dehydration, while temperatures above 180°C initiate cellulose yellowing (pyrolysis).

Self-Validating Quality Control (Protocol 2)

The 5-Wash Crease Recovery Angle (CRA) Test: Measure the CRA (Warp + Fill) of the cured fabric using AATCC Test Method 66. Subject the fabric to 5 standard home laundering cycles and measure again.

  • Pass: The CRA remains >280° after washing. This proves that stable, covalent ester bonds were formed via the anhydride intermediate.

  • Fail: The CRA drops significantly (e.g., from 280° to 220°). This indicates that the linkages were merely ionic or hydrogen bonds (failure to reach activation energy for esterification), which are easily disrupted by aqueous washing.

Quantitative Data Summaries

Table 1: TFC Membrane Performance Comparison

Testing Conditions: 2,000 ppm NaCl, 155 psi, 25°C, pH 8.

Cross-linker (Organic Phase)Water Flux (LMH)NaCl Rejection (%)Boric Acid Rejection (%)Mechanistic Insight
TMC (0.15 wt%)45.299.585.0Rigid planar structure creates tight, low-flux pores.
1,1,2-CBTC-Cl3 (0.15 wt%)52.899.291.5Cycloaliphatic buckling increases free volume (higher flux) while optimizing pore size distribution for neutral solutes.
Table 2: Cellulosic Substrate Mechanical Properties

Treatment: 6% cross-linker, 3% SHP, cured at 170°C.

Cross-linkerCRA (W+F, degrees)Tensile Strength Retention (%)Mechanistic Insight
Uncross-linked Control 165100Native state; high mobility of cellulose chains.
BTCA (Linear)28565Highly effective, but short linear chains restrict flexibility, lowering tensile strength.
1,1,2-CBTC (Cyclic)29272The rigid cyclobutane ring locks chain mobility efficiently (higher CRA), while the spatial geometry preserves slightly more tensile strength.

References

  • Source: Google Patents (WO2023234415A1)
  • Source: Google Patents (WO2024174089A1)
  • Schaum's Outline of Organic Chemistry (Stereochemical constraints of cyclobutanedicarboxylic acid) Source: Internet Archive URL:[Link]

Sources

"analytical methods for 1,1,2-Cyclobutanetricarboxylic acid quantification"

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Analytical Methods for the Quantification of 1,1,2-Cyclobutanetricarboxylic Acid (CBTC)

Executive Summary

1,1,2-Cyclobutanetricarboxylic acid (CBTC) is a highly polar, low-molecular-weight polycarboxylic acid (C₇H₈O₆, MW: 188.13 g/mol ). Accurate quantification of tricarboxylic acids in complex biological or environmental matrices is notoriously challenging. Due to the absence of a conjugated π-system, UV detection is limited to non-specific end-absorption (<220 nm), rendering it unsuitable for high-sensitivity applications. Consequently, mass spectrometry (MS) coupled with liquid chromatography (LC) or gas chromatography (GC) is the requisite analytical platform.

This application note provides field-validated, step-by-step protocols for the quantification of CBTC using both LC-MS/MS (via 3-NPH derivatization) and GC-MS (via BSTFA silylation).

Physicochemical Profiling & Analytical Strategy

The Causality of the Analytical Challenge

CBTC features three electron-withdrawing carboxyl groups constrained within a cyclobutane ring. This structural density results in a low initial pKa (~3.0), meaning the molecule is almost entirely ionized at physiological pH.

  • LC-MS/MS Challenges: In reversed-phase liquid chromatography (RPLC), highly polar, ionized polycarboxylic acids exhibit little to no retention on standard C18 columns[1]. While Hydrophilic Interaction Liquid Chromatography (HILIC) is an option, peak shape degradation is common.

  • GC-MS Challenges: CBTC is completely non-volatile and prone to thermal decarboxylation if heated directly.

The Solution: Targeted Chemical Derivatization

To overcome these barriers, we employ targeted derivatization—a self-validating approach that simultaneously improves chromatographic behavior and ionization efficiency:

  • For LC-MS/MS: Carbodiimide-mediated derivatization using 3-nitrophenylhydrazine (3-NPH) or O-benzylhydroxylamine (O-BHA) converts the highly polar -COOH groups into hydrophobic hydrazides, enabling robust retention on aqueous-compatible C18 columns and boosting negative electrospray ionization (ESI-) sensitivity[2][3].

  • For GC-MS: Silylation using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces active protons with trimethylsilyl (TMS) groups, rendering the molecule highly volatile and thermally stable[4].

Workflow 1: LC-MS/MS Quantification (Gold Standard)

The 3-NPH derivatization strategy is the gold standard for polycarboxylic acids, outperforming other reagents like aniline in both recovery and sensitivity[3].

LCMS_Workflow N1 Biological Sample (Plasma/Urine) N2 Protein Precipitation (Cold Methanol, 1:4 v/v) N1->N2 N3 Centrifugation (14,000 x g, 10 min, 4°C) N2->N3 N4 Supernatant Collection & ISTD Addition N3->N4 N5 3-NPH Derivatization (3-NPH + EDC, 40°C, 30 min) N4->N5 N6 Quenching & Dilution (Formic Acid / Water) N5->N6 N7 LC-MS/MS Analysis (ESI Negative Mode) N6->N7

Caption: Workflow for the extraction and 3-NPH derivatization of CBTC prior to LC-MS/MS analysis.

Step-by-Step Protocol: 3-NPH Derivatization

System Suitability Note: Always use an isotope-labeled internal standard (ISTD) to correct for matrix effects and derivatization efficiency variances. Tricarballylic acid-¹³C₃ or Citric acid-d₄ are recommended surrogates.

  • Extraction: Aliquot 50 µL of plasma/urine. Add 200 µL of ice-cold methanol containing the ISTD (100 ng/mL). Vortex for 30 seconds.

  • Centrifugation: Spin at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins. Transfer 100 µL of the supernatant to a clean autosampler vial.

  • Reagent Addition: Add 50 µL of 200 mM 3-NPH hydrochloride (in 50% aqueous methanol) and 50 µL of 120 mM 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) containing 6% pyridine.

  • Incubation: Seal the vial and incubate at 40°C for 30 minutes to drive the reaction to completion.

  • Quenching: Stop the reaction by adding 200 µL of 0.1% formic acid in water. The sample is now ready for injection.

LC-MS/MS Instrumental Parameters

Table 1: Chromatographic Gradient Conditions (Column: Waters Acquity UPLC HSS T3, 2.1 × 100 mm, 1.8 µm; Flow Rate: 0.35 mL/min; Column Temp: 40°C)

Time (min)% Mobile Phase A (0.1% FA in H₂O)% Mobile Phase B (0.1% FA in Acetonitrile)
0.0955
2.0955
8.04060
10.0595
12.0595
12.1955

Table 2: MS/MS MRM Transitions (Negative ESI) Note: CBTC forms a tri-derivatized species with 3-NPH. The fragmentation typically yields a characteristic neutral loss of the 3-NPH moiety (153 Da) or an anion fragment at m/z 152[1].

AnalytePrecursor Ion ([M-H]⁻)Product Ion (m/z)Collision Energy (eV)
CBTC (Tri-3-NPH)592.2152.025
CBTC (Tri-3-NPH) Qualifier592.2439.118
Citric acid-d₄ (ISTD)600.2152.025

Workflow 2: GC-MS Quantification

For laboratories lacking LC-MS/MS infrastructure, GC-MS offers excellent resolution, provided the sample is rigorously dehydrated prior to silylation. Moisture is the primary enemy of BSTFA, as water rapidly hydrolyzes the reagent, terminating the reaction[4].

GCMS_Workflow S1 Aqueous Extract S2 Lyophilization (Complete Desiccation) S1->S2 S3 Silylation (BSTFA + 1% TMCS) S2->S3 S4 Incubation (75°C for 70 min) S3->S4 S5 GC-MS Analysis (EI Mode, SIM) S4->S5

Caption: GC-MS sample preparation workflow highlighting the critical desiccation and silylation steps.

Step-by-Step Protocol: BSTFA Silylation
  • Desiccation: Transfer 100 µL of the aqueous sample extract to a glass GC vial. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C, or use a centrifugal vacuum concentrator (SpeedVac).

  • Reagent Addition: To the completely dry residue, add 50 µL of BSTFA containing 1% TMCS, followed by 50 µL of anhydrous pyridine (which acts as both a solvent and an acid scavenger/catalyst)[4][5].

  • Incubation: Cap the vial tightly with a PTFE-lined septum. Incubate in a heating block at 75°C for 70 minutes. This specific temperature/time combination has been statistically optimized via response surface methodology to ensure complete derivatization of sterically hindered polycarboxylic acids[5].

  • Analysis: Allow the vial to cool to room temperature before injecting 1 µL into the GC-MS.

GC-MS Instrumental Parameters

Table 3: GC-MS Operating Conditions

ParameterSetting / Specification
Column DB-5MS (30 m × 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at 1.0 mL/min (Constant Flow)
Injection Mode Splitless (Inlet Temp: 250°C)
Oven Program 80°C (hold 2 min) → 10°C/min to 280°C → hold 5 min
Transfer Line Temp 280°C
Ionization Mode Electron Impact (EI), 70 eV
SIM Ions (Tri-TMS CBTC) m/z 389 [M-CH₃]⁺, m/z 299, m/z 73 (TMS base peak)

Data Analysis & Troubleshooting

  • Incomplete Derivatization (Multiple Peaks): In both LC and GC workflows, if you observe mono- or di-derivatized species instead of the expected tri-derivatized molecule, the reaction did not reach completion. For LC, ensure the EDC reagent is freshly prepared. For GC, ensure absolute sample dryness before adding BSTFA.

  • Matrix Suppression: If the ISTD response drops by >30% in biological samples compared to neat solvent standards, increase the dilution factor prior to derivatization or implement a Solid Phase Extraction (SPE) cleanup step using a strong anion exchange (SAX) cartridge.

Sources

Application Note: Esterification Protocols for 1,1,2-Cyclobutanetricarboxylic Acid (CBTA)

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide field-proven, self-validating protocols for the exhaustive esterification of 1,1,2-Cyclobutanetricarboxylic acid while mitigating the risks of steric hindrance and thermal degradation.

Introduction & Mechanistic Challenges

1,1,2-Cyclobutanetricarboxylic acid (CBTA) is a highly strained, densely functionalized cyclic scaffold. Converting this triacid into its corresponding trialkyl ester (e.g., trimethyl ester) presents two distinct mechanistic hurdles:

  • Severe Steric Hindrance: The cyclobutane ring features a geminal diacid at the C1 position and an adjacent secondary carboxylic acid at the C2 position. This 1,1,2-substitution pattern severely restricts the trajectory of incoming nucleophiles, making standard equilibrium-driven esterification sluggish.

  • Thermal Decarboxylation Risk: Geminal diacids on strained rings are inherently unstable under high heat. Literature establishes that 1,1-cyclobutanedicarboxylic acids undergo thermal decarboxylation, typically initiating at 160–170 °C[1][2]. While this is above the boiling point of most esterification solvents, localized heating or the presence of strong acid catalysts can significantly lower the activation energy for this degradation pathway, leading to unwanted 1,2-cyclobutanedicarboxylic acid derivatives.

To ensure scientific integrity and high yields, the chosen esterification protocol must bypass thermal stress. Below, we detail three methodologies, prioritizing mild, base-promoted, or diazo-mediated pathways over classical harsh acidic conditions.

Pathways SM 1,1,2-Cyclobutanetricarboxylic Acid (Highly Strained Gem-Diacid) Mild Mild Conditions (TMS-CHN2 or MeI/K2CO3, <30°C) SM->Mild Favored Pathway Harsh Harsh Thermal/Acidic (>130°C, H+) SM->Harsh Degradation Risk Triester 1,1,2-CBTA Trimethyl Ester (Target Product) Mild->Triester Decarb 1,2-Cyclobutanedicarboxylic Acid Derivatives (-CO2) Harsh->Decarb Thermal Decarboxylation

Divergent reaction pathways of 1,1,2-CBTA under mild esterification vs. harsh thermal conditions.

Protocol 1: Mild Global Methylation via TMS-Diazomethane (Preferred)

Causality & Rationale: Trimethylsilyldiazomethane (TMS-CHN₂) is a safer, non-explosive surrogate for diazomethane[3][4]. It operates via a non-thermal mechanism, making it the premier choice for esterifying the sterically crowded, heat-sensitive CBTA. The reaction requires methanol as a co-solvent; methanol acts as a crucial proton source to generate the reactive methyldiazonium intermediate and suppresses the formation of unwanted acylsilane artifacts[3].

Self-Validating Feature: The reaction progress is visually self-indicating. The active reagent is bright yellow, and the reaction evolves nitrogen gas[4]. The cessation of bubbling and the persistence of a faint yellow tint indicate complete consumption of the carboxylic acid.

Step-by-Step Methodology
  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (Ar/N₂), dissolve 1.0 eq of 1,1,2-CBTA in a 4:1 mixture of anhydrous Toluene and Methanol (approx. 0.1 M concentration).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Dropwise, add a 2.0 M solution of TMS-diazomethane in hexanes (3.5 eq to ensure full conversion of the triacid). Observe immediate nitrogen gas evolution[4].

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2–3 hours.

  • Quenching: Once gas evolution ceases and the yellow color persists, quench the excess TMS-diazomethane by adding glacial acetic acid dropwise until the solution turns completely colorless[3].

  • Isolation: Concentrate the mixture in vacuo. The resulting 1,1,2-Cyclobutanetricarboxylic acid trimethyl ester is typically obtained in >95% purity and requires minimal to no column chromatography.

Workflow SM 1,1,2-CBTA (Starting Material) Solv Dissolve in MeOH/PhMe (1:4) SM->Solv Reag Add TMS-CHN2 Dropwise at 0°C Solv->Reag Stir Stir 2h at RT (N2 Evolution) Reag->Stir Quench Quench with Acetic Acid Stir->Quench Prod Concentrate to Trimethyl Ester Quench->Prod

Step-by-step workflow for the mild esterification of 1,1,2-CBTA using TMS-diazomethane.

Protocol 2: Base-Promoted Alkylation (Scalable Alternative)

Causality & Rationale: For larger-scale syntheses where TMS-diazomethane is cost-prohibitive, an Sₙ2-based alkylation is highly effective. By using a mild base like Potassium Carbonate (K₂CO₃) in a polar aprotic solvent (DMF), the carboxylic acids are deprotonated to highly nucleophilic carboxylates. Methyl iodide (MeI) is small enough to overcome the steric bulk at the C1 geminal position. Because the reaction is run at room temperature, thermal decarboxylation is entirely avoided.

Step-by-Step Methodology
  • Preparation: Dissolve 1.0 eq of 1,1,2-CBTA in anhydrous DMF (0.2 M).

  • Base Addition: Add 4.0 eq of finely powdered, anhydrous K₂CO₃. Stir the suspension for 15 minutes at room temperature to allow for complete deprotonation.

  • Alkylation: Add 4.0 eq of Methyl Iodide (MeI) dropwise. (Caution: MeI is a volatile alkylating agent; handle strictly in a fume hood).

  • Propagation: Stir the sealed reaction mixture vigorously at room temperature for 12–18 hours.

  • Workup: Quench the reaction by pouring it into ice water. Extract the aqueous layer 3x with Ethyl Acetate. Wash the combined organic layers extensively with brine (to remove DMF), dry over Na₂SO₄, and concentrate in vacuo.

Protocol 3: Controlled Acid-Catalyzed Fischer Esterification

Causality & Rationale: Classical Fischer esterification (MeOH, cat. H₂SO₄) relies on an equilibrium driven by a vast excess of alcohol. However, protonating the highly congested C1 carbonyls requires forcing conditions. If the temperature exceeds the boiling point of methanol, or if localized superheating occurs, the geminal diacid will undergo decarboxylation[1][2]. Therefore, this protocol must be strictly temperature-controlled.

Step-by-Step Methodology
  • Preparation: Suspend 1.0 eq of 1,1,2-CBTA in a large excess of anhydrous Methanol (0.05 M).

  • Catalysis: Carefully add 0.1 eq of concentrated H₂SO₄.

  • Controlled Heating: Attach a reflux condenser and heat the mixture in an oil bath set strictly to 65 °C (the boiling point of methanol). Do not exceed 70 °C bath temperature.

  • Propagation: Reflux for 24–48 hours. Monitor via GC-MS or NMR to ensure the sterically hindered C1 positions have fully reacted.

  • Workup: Cool to room temperature, neutralize the acid with saturated aqueous NaHCO₃, and extract with Dichloromethane. Dry and concentrate to yield the product.

Quantitative Data Presentation

The following table summarizes the operational parameters, risks, and efficiencies of the three outlined protocols to aid in workflow selection.

ProtocolReagents & SolventsOperating Temp.Reaction TimeDecarboxylation RiskScalability
1. TMS-Diazomethane TMS-CHN₂, MeOH/Toluene0 °C to RT2–3 hoursNone Low (Cost / Toxicity)
2. Base-Promoted MeI, K₂CO₃, DMFRT12–18 hoursNone High
3. Fischer Esterification MeOH, cat. H₂SO₄65 °C (Reflux)24–48 hoursModerate (if overheated)High

References

  • 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid. Organic Syntheses, Coll. Vol. 3, p.213 (1955); Vol. 23, p.16 (1943). URL:[Link]

  • TMS-Diazomethane. Chemistry LibreTexts. URL:[Link]

Sources

Application Notes & Protocols: 1,1,2-Cyclobutanetricarboxylic Acid as a Precursor for Novel Materials

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Untapped Potential of a Strained Tricarboxylic Acid

In the quest for advanced materials with precisely engineered properties, the choice of molecular building blocks is paramount. Cyclobutane derivatives, in particular, have garnered significant interest due to the unique conformational constraints and inherent ring strain of the four-membered ring.[1] This strained aliphatic scaffold serves as a compelling alternative to traditional aromatic or linear aliphatic linkers, offering a distinct balance of rigidity and reactivity. While dicarboxylic and tetracarboxylic acids of cyclobutane have been explored in the synthesis of polymers and metal-organic frameworks (MOFs), 1,1,2-cyclobutanetricarboxylic acid remains a largely untapped precursor.[2][3]

This guide presents the scientific rationale and detailed protocols for utilizing 1,1,2-cyclobutanetricarboxylic acid as a versatile precursor for two distinct classes of novel materials: functional polyesters and multi-nodal metal-organic frameworks. We will explore how its unique trifunctional and asymmetric nature can be leveraged to create materials with enhanced thermal stability, tunable mechanical properties, and complex porous architectures. The protocols herein are designed to be self-validating, providing researchers with a robust framework for synthesis, characterization, and application.

Section 1: The Cyclobutane Core - A Unique Structural Motif for Material Design

The cyclobutane ring is not merely a spacer; its distinct stereochemistry and electronic properties are central to its function in materials science.

  • Inherent Ring Strain and Mechanochemistry: The deviation of C-C-C bond angles from the ideal sp³ hybridization (109.5°) to approximately 90° results in significant ring strain. This stored energy can be harnessed to create mechanophores—molecular units that respond to mechanical stress. Polymers incorporating cyclobutane units can exhibit stress-responsive behavior, where the ring cleaves under force in a predictable [2+2] cycloreversion, a constructive transformation that can be used to design self-healing or damage-sensing materials.[4][5]

  • Conformational Rigidity: Unlike flexible alkyl chains, the cyclobutane ring is a semi-rigid structure.[6] When incorporated into a polymer backbone or a MOF linker, it imparts a higher degree of structural order and predictability. This can lead to materials with improved thermal stability and defined morphologies, crucial for applications in gas storage, separation, and catalysis.

  • Asymmetric Trifunctionality: The 1,1,2-substitution pattern of the titular acid is its most promising feature. The geminal dicarboxylic acids at the C1 position and the single carboxylic acid at the C2 position possess different steric environments and acidities (pKa values). This asymmetry can be exploited to direct the synthesis of complex, low-symmetry structures and to introduce hierarchical functionality.

Caption: Structure of 1,1,2-cyclobutanetricarboxylic acid.

Section 2: Proposed Synthesis of 1,1,2-Cyclobutanetricarboxylic Acid

While not commercially abundant, a plausible and robust synthesis can be designed based on well-established malonic ester chemistry, analogous to the preparation of 1,1-cyclobutanedicarboxylic acid.[7]

Scientific Rationale (The "Why")

The core strategy involves a tandem alkylation of a malonic ester derivative with a 1,3-dihalopropane to form the cyclobutane ring, followed by hydrolysis and decarboxylation. To achieve the 1,1,2-tricarboxylic acid target, we start with propane-1,1,2-tricarboxylic acid triethyl ester instead of diethyl malonate. This ensures the desired substitution pattern is established from the outset.

Caption: Proposed synthetic workflow for the target molecule.

Protocol 2.1: Synthesis of 1,1,2-Cyclobutanetricarboxylic Acid

Materials:

  • Triethyl 1,1,2-propanetricarboxylate

  • Absolute Ethanol

  • Sodium metal

  • 1,3-Dibromopropane

  • Diethyl ether

  • Concentrated Hydrochloric Acid (HCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

  • Preparation of Sodium Ethoxide: In a three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully dissolve sodium metal in absolute ethanol under an inert atmosphere (N₂) to prepare a fresh solution of sodium ethoxide.

  • Deprotonation: Cool the sodium ethoxide solution in an ice bath. Add triethyl 1,1,2-propanetricarboxylate dropwise via the dropping funnel with continuous stirring. Allow the mixture to stir for 1 hour at room temperature to ensure complete formation of the enolate.

  • Cyclization: Add 1,3-dibromopropane dropwise to the reaction mixture. The reaction is exothermic; maintain the temperature below 30°C. After the addition is complete, heat the mixture to reflux for 6-8 hours.

  • Workup & Extraction: Cool the reaction mixture to room temperature. Remove the ethanol via rotary evaporation. Add water to the residue to dissolve the sodium bromide salt. Extract the aqueous layer three times with diethyl ether. Combine the organic extracts and dry over anhydrous MgSO₄.

  • Hydrolysis: Filter off the drying agent and remove the diethyl ether by rotary evaporation to yield the crude triethyl 1,1,2-cyclobutanetricarboxylate. Add concentrated HCl and heat the mixture to reflux for 12 hours to hydrolyze the esters.

  • Purification: Cool the solution in an ice bath to precipitate the crude 1,1,2-cyclobutanetricarboxylic acid. Filter the solid and recrystallize from hot water or an ethyl acetate/hexane mixture to yield the pure product.

Trustworthiness (Self-Validation):

  • Structure Verification: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

  • Purity Assessment: Determine the purity using elemental analysis and by observing a sharp melting point.[8] High-performance liquid chromatography (HPLC) can also be employed.[9]

Section 3: Application in Advanced Polyesters

The trifunctionality of 1,1,2-cyclobutanetricarboxylic acid makes it an exceptional monomer for creating cross-linked or functionalized polyesters.

Scientific Rationale (The "Why")

In a polycondensation reaction with a diol (e.g., 1,4-butanediol), the two geminal carboxyl groups at the C1 position will readily participate in esterification to form linear polymer chains. The less reactive carboxyl group at the C2 position can remain pendant along the polymer backbone. This pendant group is a reactive handle that can be used for:

  • Post-Polymerization Cross-linking: Heating the polymer or adding a catalyst can induce cross-linking between chains, dramatically increasing the material's modulus, thermal stability, and solvent resistance.

  • Grafting Side Chains: The pendant carboxyl groups can be used to graft other molecules, tuning the polymer's properties (e.g., adding hydrophilic polyethylene glycol chains or biocompatible moieties).

Polymerization_Workflow cluster_0 Step 1: Linear Polymerization cluster_1 Step 2: Functionalization / Cross-linking Monomer 1,1,2-Cyclobutanetricarboxylic Acid + Diol (e.g., 1,4-Butanediol) Polycondensation Melt Polycondensation (e.g., 180-220°C, under N₂) Monomer->Polycondensation LinearPolymer Linear Polyester with Pendant -COOH Groups Polycondensation->LinearPolymer Crosslinking Thermal Curing (>220°C) LinearPolymer->Crosslinking Grafting Chemical Grafting (e.g., with PEG-amine) LinearPolymer->Grafting CrosslinkedPolymer Cross-linked Thermoset Crosslinking->CrosslinkedPolymer FunctionalPolymer Grafted Copolymer Grafting->FunctionalPolymer

Caption: Workflow for polyester synthesis and modification.

Protocol 3.1: Synthesis of a Cross-linkable Polyester

Materials:

  • 1,1,2-Cyclobutanetricarboxylic acid

  • 1,4-Butanediol (1:1.1 molar ratio of C1-dicarboxylic acids to diol)

  • Titanium(IV) isopropoxide (catalyst)

  • Antioxidant (e.g., Irganox 1010)

Step-by-Step Methodology:

  • Charging the Reactor: Charge the monomers, catalyst (50-100 ppm), and antioxidant into a glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet.

  • Esterification Stage: Heat the mixture to 180-200°C under a slow stream of nitrogen. Water will be evolved as the esterification proceeds. Continue this stage for 2-4 hours until ~95% of the theoretical amount of water has been collected.

  • Polycondensation Stage: Gradually reduce the pressure to <1 torr while increasing the temperature to 220-240°C. High vacuum is crucial to remove the excess diol and drive the polymerization to high molecular weight. Continue for 3-5 hours until the desired melt viscosity is achieved.

  • Recovery: Extrude the molten polymer from the reactor under nitrogen pressure and quench in a water bath. Pelletize the resulting linear polyester.

  • Thermal Curing (Cross-linking): Press a film of the linear polyester in a hydraulic press at 150°C. Then, heat the film in an oven at 220°C for 30 minutes to induce cross-linking via the pendant carboxylic acid groups.

Data Presentation:

PropertyLinear Polyester (Expected)Cross-linked Polyester (Expected)Rationale
Glass Transition (Tg) 60 - 80 °C80 - 110 °CCross-linking restricts chain mobility.
Solubility Soluble in THF, DCMInsoluble, swellsCovalent cross-links prevent dissolution.
Tensile Modulus 1.5 - 2.0 GPa2.5 - 3.5 GPaIncreased network density enhances stiffness.
Thermal Degradation ~350 °C~380 °CNetwork structure improves thermal stability.

Section 4: Application in Metal-Organic Frameworks (MOFs)

The asymmetric nature of the 1,1,2-tricarboxylic acid ligand is ideal for constructing MOFs with complex and potentially useful topologies.

Scientific Rationale (The "Why")

Symmetrical ligands often lead to highly symmetrical and predictable network structures. In contrast, the lower symmetry of 1,1,2-cyclobutanetricarboxylic acid can frustrate the formation of common high-symmetry nets, potentially leading to novel topologies with unique pore systems. Furthermore, the different pKa values of the carboxylates can allow for selective coordination to different metal centers in mixed-metal systems or create hierarchical structures where one carboxylate type bridges clusters while another remains available for post-synthetic modification. This is a significant advantage over more common symmetric linkers.[10]

Protocol 4.1: Solvothermal Synthesis of a Zn-based MOF

Materials:

  • 1,1,2-Cyclobutanetricarboxylic acid

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Step-by-Step Methodology:

  • Solution Preparation: In a 20 mL glass vial, dissolve 1,1,2-cyclobutanetricarboxylic acid and zinc nitrate hexahydrate in a 1:2 molar ratio in a solvent mixture of DMF and ethanol (4:1 v/v).

  • Sonication: Sonicate the vial for 5 minutes to ensure complete dissolution and homogenization.

  • Solvothermal Reaction: Seal the vial tightly and place it in a programmable oven. Heat the oven to 110°C over 2 hours, hold at 110°C for 48 hours, and then cool slowly to room temperature over 12 hours.

  • Crystal Recovery: Decant the mother liquor. Wash the resulting crystals by soaking them in fresh DMF for 24 hours, replacing the DMF three times to remove unreacted starting materials.

  • Activation: To remove the pore-filling solvent molecules, exchange the DMF with a more volatile solvent like ethanol over 24 hours. Then, heat the sample under high vacuum at 150°C for 12 hours.

Trustworthiness (Self-Validation):

  • Structure Determination: The primary technique for MOF characterization is Powder X-ray Diffraction (PXRD) to confirm the crystalline phase and Single-Crystal X-ray Diffraction (SCXRD) to solve the exact 3D structure.

  • Porosity Analysis: After activation, perform N₂ sorption analysis at 77 K to determine the Brunauer-Emmett-Teller (BET) surface area and pore size distribution.

  • Thermal Stability: Use Thermogravimetric Analysis (TGA) to determine the temperature at which the framework decomposes.

Caption: Conceptual diagram of a 3D MOF from asymmetric linkers.

Conclusion

1,1,2-Cyclobutanetricarboxylic acid stands as a precursor with significant, yet underexplored, potential. Its unique combination of a strained aliphatic core and asymmetric trifunctionality provides a compelling platform for creating next-generation materials. The protocols detailed in this guide offer a clear pathway for synthesizing this building block and leveraging its distinct chemical personality to construct advanced polyesters and metal-organic frameworks. By explaining the causality behind each synthetic choice and embedding self-validating characterization steps, we provide researchers with the tools to confidently explore this exciting frontier in materials science.

References

  • Pellicani, E., et al. (n.d.). Synthesis of semi-rigid-biobased polyesters from renewable furanic cyclobutane diacid. Polymer Chemistry (RSC Publishing). [Link]

  • Kean, Z. S., et al. (2013). Stress-responsive polymers containing cyclobutane core mechanophores: reactivity and mechanistic insights. Scholars@Duke, Duke University. [Link]

  • Amjaour, H. S. (2022). Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Their Derivatives. UND Scholarly Commons. [Link]

  • Wu, Z., et al. (2022). A biorenewable cyclobutane-containing building block synthesized from sorbic acid using photoenergy. PMC. [Link]

  • Stache, E. E., et al. (n.d.). Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization. PMC. [Link]

  • PubChem. (n.d.). 1,1-Cyclobutanedicarboxylic acid. National Center for Biotechnology Information. [Link]

  • Fun, H.-K., et al. (n.d.). Metal–organic frameworks built from alkali metal ions (Li+–Cs+) and 1,2,3,4-cyclobutanetetracarboxylic acid. RSC Publishing. [Link]

  • Google Patents. (n.d.).
  • Organic Syntheses. (n.d.). 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid. [Link]

  • Kean, Z. S., et al. (2013). Stress-Responsive Polymers Containing Cyclobutane Core Mechanophores: Reactivity and Mechanistic Insights. PMC. [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,1-Cyclobutanedicarboxylic acid (CAS 5445-51-2). [Link]

  • de Meijere, A. (n.d.). The Application of Cyclobutane Derivatives in Organic Synthesis. ResearchGate. [Link]

  • Wu, Z., et al. (n.d.). Scalable preparation and property investigation of a cis-cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid. Chemical Communications (RSC Publishing). [Link]

  • R-Discovery. (2021). Biomass-derived rctt-3,4-di-2-furanyl-1,2-cyclobutanedicarboxylic acid: a polytopic ligand for synthesizing green metal-organic materials. [Link]

  • Wheeler, O. H. (n.d.). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Journal of Chemical Education. [Link]

  • Karki, R., et al. (2021). Biomass-derived rctt-3,4-di-2-furanyl-1,2-cyclobutanedicarboxylic acid: a polytopic ligand for synthesizing green metal-organic materials. ResearchGate. [Link]

  • Wikipedia. (n.d.). Cyclobutanecarboxylic acid. [Link]

  • SIELC Technologies. (2018). 1,1-Cyclobutanedicarboxylic acid. [Link]

  • ResearchGate. (n.d.). The first cyclobutane-1,2,3,4-tetracarboxylate containing metal coordination polymer with three-dimensional framework. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 1,1,2-Cyclobutanetricarboxylic Acid (CBTA) Isolation & Purification

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support and troubleshooting hub for the purification of 1,1,2-Cyclobutanetricarboxylic acid (1,1,2-CBTA) . Designed for drug development professionals and synthetic chemists, this guide bridges the gap between theoretical stereochemistry and benchtop execution.

The synthesis of cyclobutane derivatives, frequently achieved via [1], inherently produces complex crude mixtures containing polymeric byproducts, diastereomers (cis/trans), and racemic enantiomers. As a Senior Application Scientist, I have structured this guide to address the precise thermodynamic and steric causalities that dictate the success or failure of your purification workflows.

I. Chemoselective & Stereospecific Purification Workflow

The core strategy for isolating pure 1,1,2-CBTA relies on exploiting the immense steric strain inherent to cyclobutane rings. Because a five-membered anhydride ring cannot be fused trans to a four-membered ring[2], we can use simple dehydration to chemically differentiate the diastereomers before proceeding to chiral resolution[3].

PurificationWorkflow A Crude 1,1,2-CBTA (Photocycloaddition Product) B Acid-Base Extraction (Remove Polymers) A->B C Acetic Anhydride Treatment (100°C, 2h) B->C D Cis-Isomer (Forms Anhydride) C->D Ring Fusion Allowed E Trans-Isomer (Remains Diacid) C->E Steric Strain Prevents Fusion F Aqueous Hydrolysis (Regenerate Diacid) D->F G Chiral Resolution (Brucine/Quinine) E->G F->G H Enantiopure 1,1,2-CBTA G->H Fractional Crystallization

Fig 1. Chemoselective and stereospecific purification workflow for 1,1,2-CBTA.

II. Troubleshooting Guide & FAQs

Q1: Following the [2+2] photocycloaddition, my crude mixture is highly viscous. Standard silica gel chromatography is failing with massive tailing. How do I isolate the monomeric carboxylic acids? Expertise & Causality: Photocycloaddition reactions often trigger unwanted radical polymerization of the alkene precursors[1]. Carboxylic acids inherently streak on silica due to strong hydrogen bonding with the stationary phase. Solution: Abandon chromatography for the initial cleanup. Utilize a rigorous acid-base liquid-liquid extraction. Dissolve the crude in diethyl ether and extract with saturated aqueous NaHCO3​ . The monomeric 1,1,2-CBTA will migrate to the aqueous layer as a sodium salt, leaving neutral polymers and unreacted enones in the organic phase. Acidify the aqueous layer to pH 1 with cold 6M HCl and back-extract with ethyl acetate.

Q2: I am trying to separate the cis and trans diastereomers of 1,1,2-CBTA, but fractional crystallization is yielding a co-crystallized mess. What is the most efficient method? Expertise & Causality: The solubility profiles of the cis and trans isomers are too similar for efficient direct crystallization. However, their 3D geometry dictates vastly different chemical reactivity. The trans-dicarboxylic acid cannot form an intramolecular anhydride because fusing a five-membered anhydride ring trans to a four-membered cyclobutane ring introduces impossible bond-angle strain[2]. Solution: Reflux the mixture in acetic anhydride. Only the cis-isomer will dehydrate to form a cyclic anhydride. The trans-isomer remains unreacted. The cis-anhydride can then be easily separated via vacuum distillation or selective solvent extraction (as it becomes highly soluble in non-polar solvents like chloroform, whereas the trans-diacid remains insoluble).

Q3: During the enantiomeric resolution of the trans-isomer, my enantiomeric excess (ee%) plateaus at 70%. Why? Expertise & Causality: You are likely experiencing thermodynamic co-precipitation of the diastereomeric salts. When using chiral bases like naturally occurring, optically active alkaloids (e.g., brucine or quinine)[3], the cooling gradient must be strictly controlled. Rapid cooling forces kinetic precipitation, trapping the undesired diastereomer in the crystal lattice. Solution: Implement a self-validating slow-cooling protocol (0.1°C/min). Seed the solution with a pure crystal of the target diastereomeric salt at the metastable zone width limit.

III. Quantitative Data: Chiral Resolution Parameters

Selecting the correct chiral base is critical for resolving the racemic organic acids into pure enantiomers[3]. The table below synthesizes the optimal parameters for 1,1,2-CBTA resolution.

Chiral Resolving AgentOptimal Solvent SystemTarget Isomer AffinityExpected ee%Causality for Selection
Brucine Ethanol / Water (80:20)(+)-1,1,2-CBTA> 98%Provides the steepest solubility gradient between the resulting diastereomeric salts.
Quinine Methanol / Acetone (50:50)(-)-1,1,2-CBTA> 95%Rigid alkaloid structure forms a highly ordered, insoluble hydrogen-bond network with the (-)-enantiomer.
Strychnine Chloroform / Ethanol (90:10)(+)-1,1,2-CBTA~ 90%High basicity ensures complete salt formation, though higher toxicity limits pilot-scale utility.
IV. Self-Validating Experimental Protocols
Protocol A: Chemoselective Separation of Cis/Trans Diastereomers

This protocol utilizes steric-strain-induced chemoselectivity to isolate the isomers.

  • Dehydration: Suspend 10.0 g of the cis/trans 1,1,2-CBTA mixture in 50 mL of anhydrous acetic anhydride. Reflux at 100°C for 2 hours under an inert argon atmosphere.

  • In-Process Validation (IR Spectroscopy): Pull a 0.1 mL aliquot, evaporate the solvent, and run an FT-IR. The appearance of sharp, distinct bands at ~1820 cm⁻¹ and ~1760 cm⁻¹ confirms the formation of the cis-anhydride. The reaction is complete when these peaks stop growing.

  • Separation: Cool the reaction to 0°C. The unreacted trans-1,1,2-CBTA will precipitate as a white solid due to its insolubility in cold acetic anhydride. Filter the mixture.

  • Recovery:

    • Filter Cake: Wash with cold hexanes to yield pure trans-1,1,2-CBTA.

    • Filtrate: Concentrate under reduced pressure to yield the cis-anhydride.

  • Hydrolysis: To recover the cis-diacid, stir the concentrated cis-anhydride in 30 mL of distilled water at 60°C for 4 hours until the IR anhydride peaks disappear, yielding pure cis-1,1,2-CBTA.

Protocol B: Enantiomeric Resolution via Diastereomeric Salt Fractional Crystallization

This protocol resolves the racemic mixture into optically active enantiomers using chiral alkaloids[3].

  • Salt Formation: Dissolve 5.0 g of racemic trans-1,1,2-CBTA in 50 mL of boiling 80% aqueous ethanol. Slowly add 1.0 molar equivalent of Brucine. Stir until a homogenous solution is achieved.

  • Thermodynamic Crystallization: Transfer the flask to a programmable water bath. Cool from 80°C to 20°C at a strict rate of 0.1°C/min.

  • In-Process Validation (Polarimetry): Filter the first crop of crystals. Measure the optical rotation of the mother liquor. If the specific rotation [α]D​ matches the theoretical value of the highly soluble diastereomer, the crystallization is complete.

  • Acidification & Cleavage: Suspend the isolated brucine-CBTA salt in 20 mL of water. Add 6M HCl dropwise until the pH reaches 1.0. The strong acid liberates the enantiomeric organic acid[3].

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 20 mL). The protonated brucine hydrochloride remains in the aqueous layer. Dry the combined organic layers over MgSO4​ and evaporate to yield enantiopure (+)-1,1,2-CBTA.

V. References
  • Title: Schaum's Outline of Theory and Problems of Organic Chemistry (Stereochemistry, Anhydride Formation, and Chiral Resolution principles) Source: McGraw-Hill / Internet Archive URL: [Link]

  • Title: Synthesis of cyclobutanetricarboxylic acid derivatives via intramolecular [2+2] photocycloaddition Source: Tetrahedron (Hoffmann et al., 1997) URL: [Link]

  • Title: Temperature Effect on [2 + 2] Intramolecular Photocycloadditions Source: ACS Publications (Journal of Organic Chemistry) URL: [Link]

Sources

Technical Support Center: Synthesis of 1,1,2-Cyclobutanetricarboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for the synthesis of 1,1,2-Cyclobutanetricarboxylic acid (CBTA) . As a highly strained polycarboxylic acid (CAS 2144-31-2), CBTA is a critical building block in pharmaceutical drug development and advanced materials science[1]. However, its synthesis is notoriously complex due to competing side reactions, thermal instability, and stereochemical challenges[2].

This guide is curated by Senior Application Scientists to provide you with field-proven insights, causality-driven troubleshooting, and self-validating experimental protocols.

Mechanistic Pathway & Reaction Dynamics

The most robust synthetic route to the CBTA skeleton involves the Perkin-type cyclization of diethyl malonate with an ethyl 2,3-dibromopropanoate derivative. This process requires double alkylation to close the highly strained four-membered ring. Understanding the mechanistic divergence during this step is critical to preventing yield loss.

Mechanism A Diethyl Malonate + NaH B Malonate Enolate A->B Deprotonation C Ethyl 2,3-dibromopropanoate B->C Nucleophilic Attack D Intramolecular SN2 (Desired Pathway) C->D Low Temp (<5 °C) E E2 Elimination (Undesired Pathway) C->E High Temp / Hard Base F Triethyl 1,1,2- cyclobutanetricarboxylate D->F G Ethyl α-bromoacrylate (Byproduct) E->G

Mechanistic divergence in the cyclization of CBTA precursors highlighting the competing E2 elimination.

Troubleshooting Guides & FAQs

Q1: Why am I observing a high percentage of ethyl α-bromoacrylate instead of the cyclized product during the condensation step? Causality: The α -protons of ethyl 2,3-dibromopropanoate are highly acidic due to the adjacent electron-withdrawing ester group. When using a hard, nucleophilic base (like sodium ethoxide), the base preferentially abstracts this proton rather than facilitating the SN​2 displacement, triggering a rapid E2 elimination that yields ethyl α -bromoacrylate and expels HBr. Solution: Shift to a non-nucleophilic base system. Pre-forming the malonate enolate using Sodium Hydride (NaH) in DMF, followed by the strictly temperature-controlled ( <5 °C) addition of the dibromide, suppresses the E2 pathway and favors the desired intramolecular SN​2 cyclization.

Q2: During the hydrolysis of triethyl cyclobutane-1,1,2-tricarboxylate, my final yield of CBTA is low, and NMR indicates the presence of cyclobutane-1,2-dicarboxylic acid. What went wrong? Causality: You have induced unintended thermal decarboxylation. 1,1-dicarboxylic acids (gem-diacids) are highly susceptible to decarboxylation because they can form a stable six-membered cyclic transition state upon heating, leading to the expulsion of CO2​ [3]. Harsh acidic hydrolysis (e.g., refluxing 6N HCl) virtually guarantees the loss of one carboxyl group. Solution: Perform a mild alkaline saponification using aqueous Lithium Hydroxide (LiOH) at room temperature. Avoid exceeding 30 °C during any subsequent solvent evaporation or acidification steps.

Q3: How can I resolve the cis/trans stereoisomers of the resulting acid? Causality: The ring closure yields a mixture of diastereomers where the 2-carboxy group can be cis or trans relative to the bulkier 1-carboxy group. Solution: Exploit stereochemical ring strain constraints. A trans-1,2-dicarboxylic acid on a cyclobutane ring cannot form a stable monomeric anhydride because a five-membered anhydride ring and a four-membered cyclobutane ring cannot be fused trans[4]. By gently heating the isomeric mixture with acetic anhydride, only the cis-isomer will dehydrate to form the bicyclic anhydride, allowing for easy chromatographic separation or selective crystallization.

Quantitative Reaction Optimization

The table below summarizes the causality between base/solvent selection and the resulting reaction trajectory during the critical cyclization step.

Base SystemSolventTemperature (°C)Cyclization Yield (%)Elimination Byproduct (%)Mechanistic Outcome
NaOEt Ethanol78 (Reflux)25%65%High thermal energy drives E2 elimination.
NaOEt Ethanol0 to 2545%40%Hard nucleophile acts as a base on the dibromide.
KOtBu THF0 to 2572%15%Steric hindrance reduces E2, but some elimination persists.
NaH DMF0 to 2581% <10% Optimal: Non-nucleophilic base ensures pure enolate attack.

Validated Experimental Protocols

The following methodology represents a self-validating system designed to ensure high fidelity at every step of the CBTA synthesis.

Workflow Step1 Step 1: Enolate Formation NaH in DMF (0 °C) Step2 Step 2: Alkylation & Cyclization Slow addition of 1,2-dibromide Step1->Step2 Step3 Step 3: Mild Saponification LiOH in THF/H2O (25 °C) Step2->Step3 Step4 Step 4: Controlled Acidification 1M HCl at 0 °C (pH 1-2) Step3->Step4 Step5 Step 5: Isolation EtOAc Extraction & Recrystallization Step4->Step5

Step-by-step experimental workflow for the synthesis and isolation of CBTA.

Protocol A: Synthesis of Triethyl 1,1,2-cyclobutanetricarboxylate
  • Preparation: Equip a flame-dried 3-neck round-bottom flask with a dropping funnel, internal thermometer, and nitrogen inlet.

  • Enolate Generation: Suspend NaH (2.1 equivalents, 60% dispersion in mineral oil, washed with hexanes) in anhydrous DMF at 0 °C. Add diethyl malonate (1.0 eq) dropwise over 30 minutes.

    • Self-Validation Check: The cessation of hydrogen gas evolution confirms complete enolate formation.

  • Cyclization: Dilute ethyl 2,3-dibromopropanoate (1.0 eq) in a small volume of DMF and add it via the dropping funnel over 2 hours. Critical: Maintain the internal temperature strictly below 5 °C to prevent E2 elimination.

  • Maturation: Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Workup: Quench carefully with saturated aqueous NH4​Cl . Extract with Ethyl Acetate ( 3×50 mL). Wash the combined organic layers with brine to remove DMF, dry over anhydrous MgSO4​ , and concentrate under reduced pressure.

    • Self-Validation Check: Analyze the crude mixture via GC-MS. The presence of the target triester ( m/z 272) and absence of the dibromide ( m/z 258/260/262) validates a successful cyclization.

Protocol B: Mild Hydrolysis to CBTA
  • Saponification: Dissolve the purified triester in a 1:1 mixture of THF and deionized water. Add LiOH⋅H2​O (4.0 eq) in one portion at room temperature (25 °C). Stir vigorously for 16 hours.

  • Solvent Removal: Evaporate the THF under reduced pressure. Critical: Keep the water bath temperature below 30 °C to prevent premature decarboxylation of the gem-diacid[3].

  • Acidification: Cool the remaining aqueous layer to 0 °C in an ice bath. Slowly add cold 1M HCl dropwise until the pH reaches 1.5–2.0.

  • Extraction: Extract the highly polar aqueous layer repeatedly with Ethyl Acetate ( 5×50 mL).

  • Isolation: Dry the organic layers over Na2​SO4​ and concentrate in vacuo (bath <30 °C) to yield crude CBTA as a white solid[1]. Recrystallize from minimal cold water or an EtOAc/Hexanes gradient.

    • Self-Validation Check: Run a 1H -NMR of the final solid in DMSO- d6​ . The presence of a broad singlet integrating to 3 protons at ∼12.5 ppm confirms the retention of all three carboxylic acid groups, proving that decarboxylation was successfully avoided.

References

  • Title: Schuams Organic Chemistry 0071625127 Organic 41 (1)
  • Title: Cas 2144-31-2, cyclobutane-1,1,2-tricarboxylic acid Source: LookChem URL
  • Title: Cyclobutanes: Synthesis (Houben-Weyl)
  • Title: CAS 2144-31-2: cyclobutane-1,1,2-tricarboxylic acid Source: CymitQuimica URL

Sources

Technical Support Center: Stability and Handling of 1,1,2-Cyclobutanetricarboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,1,2-Cyclobutanetricarboxylic acid is a highly functionalized cycloalkane containing a geminal dicarboxylic acid (malonic acid) moiety at the C1 position. This structural feature dictates its primary instability: a high susceptibility to thermal decarboxylation. This guide provides troubleshooting insights, structural constraints, and validated protocols for researchers handling this compound in synthetic or analytical workflows.

Troubleshooting & FAQs

Q: Why does my sample of 1,1,2-cyclobutanetricarboxylic acid lose mass and evolve gas when heated above 130°C? A: This is a classic thermal decarboxylation. The molecule contains a geminal diacid group at the C1 position. When heated, one of the carboxyl groups forms an intramolecular hydrogen bond with the carbonyl oxygen of the other, creating a highly favorable 6-membered cyclic transition state. Thermal activation drives the loss of carbon dioxide (CO₂), leaving behind an enol that rapidly tautomerizes to form 1,2-cyclobutanedicarboxylic acid[1]. To prevent this, operations must be kept strictly below 100°C unless decarboxylation is the intended synthetic step.

Q: I am trying to form an anhydride from the thermal decarboxylation product, but my yields are extremely low. What is going wrong? A: The thermal decarboxylation of 1,1,2-cyclobutanetricarboxylic acid yields a mixture of cis- and trans-1,2-cyclobutanedicarboxylic acid. As established in foundational stereochemistry[1], the trans-isomer cannot form a cyclic anhydride. Fusing a five-membered anhydride ring trans to a four-membered cyclobutane ring introduces prohibitive ring strain that prevents the reaction. You must separate the cis-isomer via fractional crystallization before attempting anhydride formation.

Q: How can I prevent degradation during long-term storage or lyophilization? A: Store the compound as a carboxylate salt (e.g., a sodium salt) in a cool, dry environment. The decarboxylation mechanism strictly requires a protonated carboxylic acid to form the cyclic transition state. By fully deprotonating the acid groups to their carboxylate anions, you eliminate the necessary hydrogen bond donor, rendering the molecule thermally stable even during standard lyophilization processes[2].

Physicochemical & Stability Data

Table 1 summarizes the stability thresholds and degradation pathways for 1,1,2-cyclobutanetricarboxylic acid to guide experimental design.

ParameterValue / ObservationMechanistic Cause
State at Standard Temp SolidExtensive intermolecular hydrogen bonding.
Thermal Stability Limit ~130°COnset of malonic-type thermal decarboxylation.
Major Thermal Degradant 1,2-Cyclobutanedicarboxylic acidLoss of CO₂ via a 6-membered transition state.
Aqueous Stability (pH < 3) Stable at RT; degrades upon heatingProtonated state allows cyclic transition state formation.
Aqueous Stability (pH > 8) Highly StableDeprotonation prevents transition state hydrogen bonding.

Standard Operating Procedures (SOPs)

Protocol A: Controlled Thermal Decarboxylation to 1,2-Cyclobutanedicarboxylic Acid

This protocol leverages the inherent thermal instability of the C1 geminal diacid to synthesize 1,2-cyclobutanedicarboxylic acid[3].

  • Setup: Place the pure 1,1,2-cyclobutanetricarboxylic acid in a round-bottom flask equipped with a reflux condenser. Attach a gas bubbler to the top of the condenser to monitor CO₂ evolution.

  • Heating: Submerge the flask in a pre-heated silicone oil bath set to 150–160°C.

  • Validation: Monitor the gas bubbler. The vigorous bubbling indicates the active formation of the enol intermediate and subsequent CO₂ release.

  • Completion: Continue heating until gas evolution completely ceases (typically 1–2 hours depending on scale). This self-validates that the geminal diacid has been fully consumed.

  • Isolation: Cool the residue to room temperature. The resulting crude mass is a mixture of cis and trans 1,2-cyclobutanedicarboxylic acid, which can be purified via recrystallization from hot ethyl acetate.

Protocol B: Neutralization for Stable Storage

To prevent degradation during long-term storage, the free acid must be converted to its stable tribasic salt.

  • Dissolution: Dissolve the free 1,1,2-cyclobutanetricarboxylic acid in a minimal volume of cold, distilled water (4°C) to suppress any premature degradation.

  • Titration: Slowly add 1M NaOH dropwise while stirring. Monitor the pH continuously.

  • Endpoint: Stop titration when the pH stabilizes between 7.5 and 8.0, ensuring all three carboxylic acid groups are fully deprotonated.

  • Lyophilization: Freeze the solution at -80°C and lyophilize to obtain the stable tribasic sodium salt as a dry powder. Store in a desiccator at 4°C.

Mechanistic Pathway

Decarboxylation A 1,1,2-Cyclobutanetricarboxylic Acid (Free Diacid at C1) B Cyclic 6-Membered Transition State A->B Heat (>130°C) C Enol Intermediate + CO2 (Gas) B->C Decarboxylation D 1,2-Cyclobutanedicarboxylic Acid (cis/trans isomers) C->D Tautomerization

Fig 1: Thermal decarboxylation of 1,1,2-Cyclobutanetricarboxylic acid via enol intermediate.

References

  • Schuams Organic Chemistry 0071625127 Organic 41 (1). Internet Archive.
  • 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid. Organic Syntheses.
  • 1,1-Cyclobutanedicarboxylic acid | C6H8O4 | CID 2568. PubChem, National Institutes of Health.

Sources

Technical Support Center: 1,1,2-Cyclobutanetricarboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Compound Identity: 1,1,2-Cyclobutanetricarboxylic Acid (CAS: 2144-31-2)[1]

Welcome to the Technical Support Center. Synthesizing highly strained, polyfunctionalized cyclobutanes requires precise control over reaction kinetics and thermodynamics. Deviations in base selection, temperature control, or irradiation parameters often lead to complex by-product profiles, including regioisomers, elimination products, and thermal degradation artifacts.

This portal provides field-proven troubleshooting guides, mechanistic insights, and self-validating protocols to optimize your synthetic workflows and eliminate by-product formation.

Section 1: Mechanistic Pathways & By-Product Origins

The synthesis of 1,1,2-cyclobutanetricarboxylic acid is typically achieved via two primary routes: the classical Perkin-type dialkylation (using 1,2-dibromoethane and a malonate derivative) or a [2+2] photocycloaddition [2]. Understanding the mechanistic divergence in these pathways is critical for troubleshooting by-product formation.

ReactionPathways Substrate1 1,2-Dibromoethane + Ethane-1,1,2-tricarboxylate Intermediate Acyclic Alkylated Intermediate Substrate1->Intermediate SN2 Alkylation Byprod1 Vinyl Bromide (E2 Elimination By-product) Substrate1->Byprod1 E2 Competition Base Base Catalyst Base->Substrate1 Target 1,1,2-Cyclobutanetricarboxylic Acid (Target) Intermediate->Target Intramolecular SN2 + Hydrolysis Byprod2 1,2-Cyclobutanedicarboxylic Anhydride (Thermal By-product) Target->Byprod2 Heat (>130 °C) Decarboxylation

Reaction pathways and by-product formation in Perkin-type dialkylation.

Section 2: Troubleshooting FAQs

Q1: Why is my isolated yield so low when using sodium ethoxide in the dialkylation route?

Causality: You are likely losing your 1,2-dibromoethane precursor to an E2 elimination side-reaction. Sodium ethoxide (NaOEt) is a strong, highly basic nucleophile. When introduced to 1,2-dibromoethane, base-catalyzed dehydrohalogenation outcompetes the desired SN2 alkylation, generating volatile vinyl bromide gas and consuming your base. Solution: Switch to a milder, non-nucleophilic base system. Utilizing phase-transfer catalysis (PTC) with finely powdered anhydrous K2CO3 in dimethylformamide (DMF) significantly suppresses E2 elimination while providing sufficient basicity to deprotonate the malonate derivative.

Q2: I am detecting a new species with a mass loss of 62 Da after distillation. What is it?

Causality: You have thermally degraded your product. 1,1,2-cyclobutanetricarboxylic acid contains a geminal dicarboxylic acid moiety. Heating this compound above 130 °C triggers a classic thermal decarboxylation, releasing CO2 (loss of 44 Da) to yield a mixture of cis- and trans-1,2-cyclobutanedicarboxylic acid[3]. The cis-isomer is uniquely positioned to undergo subsequent intramolecular dehydration (loss of 18 Da, H2O), forming cis-1,2-cyclobutanedicarboxylic anhydride[3]. The trans-isomer cannot form the anhydride due to the geometric strain of fusing a five-membered anhydride ring trans to a four-membered cyclobutane ring[3]. Solution: Never purify gem-diacids via distillation or high-temperature evaporation. Use low-temperature crystallization or lyophilization.

Q3: How do I minimize regioisomer formation in the [2+2] photocycloaddition route?

Causality: The synthesis of cyclobutane derivatives via [2+2] photocycloaddition involves a 1,4-diradical intermediate[2]. If the reaction is run at elevated temperatures or with an improper sensitizer, the diradical has sufficient thermal energy to undergo bond rotation before ring closure. This leads to a loss of stereocontrol and an increase in the "head-to-tail" 1,1,3-tricarboxylic acid regioisomer. Solution: Conduct the irradiation at sub-ambient temperatures (-20 °C to 0 °C) to trap the kinetically favored "head-to-head" diradical conformer before rotation occurs.

Section 3: Quantitative Data & Analytical Signatures

To rapidly identify which by-product is contaminating your batch, cross-reference your analytical data with the table below.

By-Product / ArtifactOrigin PathwayMass Change (ΔDa)Primary Analytical Signature (1H NMR / IR)
Vinyl Bromide Perkin Dialkylation (E2 Elimination)N/A (Lost as gas)Distinct vinylic protons (5.8–6.5 ppm) in crude mixture if trapped.
1,1,3-Cyclobutanetricarboxylic acid [2+2] Photocycloaddition (Head-to-Tail)0 Da (Isomer)Symmetrical ring proton splitting pattern compared to the asymmetric 1,1,2-isomer.
cis-1,2-Cyclobutanedicarboxylic anhydride Thermal Degradation (Decarboxylation + Dehydration)-62 DaLoss of geminal COOH proton; strong anhydride C=O stretches at 1780 & 1850 cm-1.
Polyacrylic acid Photocycloaddition (Radical polymerization)High MWBroad, unresolved polymeric humps (1.5–2.5 ppm); high viscosity.

Section 4: Self-Validating Experimental Protocols

TroubleshootingWorkflow Start Issue: Low Target Yield CheckMethod Determine Synthesis Route Start->CheckMethod Photo [2+2] Photocycloaddition CheckMethod->Photo Perkin Perkin Dialkylation CheckMethod->Perkin CheckRegio NMR: Check for Regioisomers Photo->CheckRegio CheckElim Monitor E2 Elimination (Gas) Perkin->CheckElim FixPhoto Action: Lower Temp / Sensitizer CheckRegio->FixPhoto If high FixPerkin Action: Use PTC (K2CO3/DMF) CheckElim->FixPerkin If detected

Troubleshooting workflow for low yields in 1,1,2-cyclobutanetricarboxylic acid synthesis.

Protocol A: Perkin-Type Dialkylation (Optimized for E2 Suppression)

This protocol utilizes a weak base/polar aprotic solvent system to prevent vinyl bromide formation.

  • Deprotonation: In a flame-dried flask under N2, dissolve 1.0 eq of triethyl ethane-1,1,2-tricarboxylate in anhydrous DMF (0.5 M). Add 2.2 eq of finely powdered anhydrous K2CO3. Stir for 30 minutes at room temperature.

  • Alkylation: Cool the mixture to 0 °C. Slowly add 1.1 eq of 1,2-dibromoethane dropwise over 15 minutes.

  • Cyclization: Heat the reaction mixture to 80 °C for 16 hours.

    • Validation Check: Remove a 50 µL aliquot, quench in water, and extract with EtOAc. Run TLC (Hexane:EtOAc 4:1, KMnO4 stain). The reaction is complete when the acyclic intermediate spot (Rf ~0.6) completely disappears, validating successful ring closure. Do not proceed to hydrolysis until this spot is gone.

  • Hydrolysis: Cool the mixture, filter off the inorganic salts, and concentrate under high vacuum. Add 3M NaOH (aq) and reflux for 4 hours to hydrolyze the triethyl ester.

  • Acidification & Extraction: Cool to 0 °C and carefully acidify to pH 1 using 6M HCl. Extract the aqueous layer with ethyl acetate (3x).

  • Crystallization: Dry the organic layer over MgSO4 and concentrate under reduced pressure.

    • Validation Check: The rotary evaporator water bath must strictly remain < 40 °C . Higher temperatures will initiate decarboxylation. Recrystallize the crude solid from a water/ethanol mixture to yield pure 1,1,2-cyclobutanetricarboxylic acid.

Protocol B: Thermal Degradation Validation Assay

Use this rapid assay to determine if your batch was compromised by heat during drying or purification.

  • Sample Prep: Dissolve 5 mg of the isolated product in 0.5 mL of DMSO-d6.

  • NMR Analysis: Acquire a standard 1D 1H NMR spectrum.

  • Validation Check: Integrate the broad carboxylic acid protons (typically >11 ppm) against the cyclobutane ring protons (1.5–3.5 ppm).

    • Pass: An integration ratio of 3:5 (COOH : CH/CH2) confirms intact 1,1,2-cyclobutanetricarboxylic acid.

    • Fail: An integration ratio of 2:6 indicates thermal decarboxylation has occurred[3]. If the ring protons shift significantly downfield, the cis-isomer has further dehydrated into the anhydride[3]. Discard the batch and repeat Protocol A with strict temperature controls.

References
  • Title: Full text of "Schuams Organic Chemistry 0071625127 Organic 41 ( 1)
  • Title: PUBLICATIONS - Institut de physique et chimie des Matériaux de Strasbourg (Synthesis of Cyclobutanetricarboxylic Acid Derivatives via Intramolecular [2+2] Photocycloaddition)
  • Title: Cas 2144-31-2, cyclobutane-1,1,2-tricarboxylic acid Source: LookChem URL

Sources

Technical Support Center: Optimizing Reaction Yield for 1,1,2-Cyclobutanetricarboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1,1,2-Cyclobutanetricarboxylic acid. As a molecule with a strained four-membered ring and multiple functional groups, its synthesis presents unique challenges. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these complexities and optimize your reaction yields.

I. Synthetic Strategy Overview

A direct, one-pot synthesis of 1,1,2-Cyclobutanetricarboxylic acid is not commonly reported. A robust and logical approach involves a multi-step synthesis, which allows for greater control at each stage. The strategy outlined here focuses on the formation of a cyclobutane diester intermediate, followed by functionalization and final hydrolysis.

Synthetic_Workflow A Diethyl Malonate + 1,3-Dibromopropane B Diethyl 1,1-Cyclobutanedicarboxylate A->B Cyclization (NaOEt) C α-Bromination B->C NBS/Initiator D Diethyl 2-bromo-1,1-cyclobutanedicarboxylate C->D E Cyanide Displacement (NaCN) D->E S_N2 F Triethyl 2-cyano-1,1,2-cyclobutanetricarboxylate (precursor) E->F G Acid or Base Hydrolysis F->G H_3O^+ or OH^- H 1,1,2-Cyclobutanetricarboxylic Acid G->H I Purification H->I Recrystallization J Final Product I->J

Caption: Proposed synthetic workflow for 1,1,2-Cyclobutanetricarboxylic acid.

II. Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in forming the cyclobutane ring, and how can I mitigate it?

A1: The primary challenge is the inherent ring strain of the cyclobutane system and competing side reactions.[1][2] The classical approach involves the alkylation of diethyl malonate with 1,3-dibromopropane using a strong base like sodium ethoxide.[3][4] The most common side reaction is the formation of tetraethyl 1,1,5,5-pentanetetracarboxylate, where a second molecule of malonate reacts with the intermediate bromopropylmalonate instead of undergoing intramolecular cyclization.[4][5][6]

  • Causality: This intermolecular reaction competes with the desired intramolecular cyclization. High concentrations of reactants favor the intermolecular pathway.

  • Solution: Employing high-dilution conditions is crucial. This is achieved by slowly adding the base and/or the dibromide to the reaction mixture, which keeps the concentration of the reactive intermediates low, thus favoring the intramolecular ring-closing reaction. Maintaining strictly anhydrous conditions is also critical, as moisture can consume the base and lead to lower yields.[3]

Q2: My cyclization yield for Diethyl 1,1-cyclobutanedicarboxylate is consistently low (<30%). What am I doing wrong?

A2: Low yields are a common frustration. Beyond the high-dilution principle mentioned above, several factors could be at play. Let's break down the likely culprits.

  • Base Preparation & Anhydrous Conditions: The sodium ethoxide base must be prepared from fresh, clean sodium and truly absolute ethanol. Any moisture will quench the base. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) with drying tubes.[3]

  • Reaction Temperature: The temperature must be carefully controlled. While the reaction requires heating to proceed, excessive temperatures can promote elimination or other side reactions. A temperature range of 60-65°C is often optimal for the addition of the ethoxide solution.[4]

  • Purity of Reagents: The purity of diethyl malonate and 1,3-dibromopropane is paramount. It is advisable to distill both starting materials before use.

  • Workup Procedure: A significant amount of product can be lost during workup. After the reaction, the ethanol is typically removed by distillation. The subsequent aqueous workup should involve thorough extraction with a suitable solvent like ether. Failure to perform multiple extractions will leave product in the aqueous layer.[4]

Q3: I'm struggling with the hydrolysis of the triester/nitrile precursor. It seems incomplete or is causing decarboxylation. What are my options?

A3: Hydrolyzing three sterically hindered groups on a strained ring without inducing side reactions like decarboxylation is challenging.

  • Standard Hydrolysis: Basic hydrolysis using potassium hydroxide in ethanol, followed by acidification, is a standard method.[4] However, this can be aggressive. To avoid decarboxylation, which can occur at elevated temperatures in acidic conditions, it's vital to keep the temperature as low as possible during acidification and subsequent steps.[7][8]

  • Milder Conditions: If harsh basic conditions are problematic, consider a two-stage approach. First, use a milder base like lithium hydroxide in a THF/water mixture at room temperature to hydrolyze the esters.[9] Then, address the nitrile hydrolysis. Acidic hydrolysis (e.g., with concentrated HCl) is typically required for the nitrile, but this step must be carefully monitored for decarboxylation.

  • Enzymatic Hydrolysis: For highly sensitive substrates, enzymatic hydrolysis can be a powerful tool for selective ester cleavage under mild pH and temperature conditions, though this would require screening for a suitable lipase or esterase.[10] This is an advanced technique but can prevent diacid formation and other side reactions.[10]

Q4: How can I effectively purify the final 1,1,2-Cyclobutanetricarboxylic acid product?

A4: The final product is a highly polar, polyfunctional molecule, making purification tricky.

  • Recrystallization: This is the most effective method for purifying the final solid acid.[11] After workup and extraction into an organic solvent (like ether), the solvent is removed to yield a crude solid or oil.[4] This crude product can then be recrystallized from a suitable solvent. Hot ethyl acetate or a mixture of ethyl acetate and a non-polar solvent like hexanes is a good starting point.[4] Cooling the solution slowly, followed by chilling in an ice-salt bath, can maximize the yield of pure crystals.[4]

  • Column Chromatography: Due to its high polarity, silica gel chromatography can be challenging. If necessary, use a polar mobile phase (e.g., dichloromethane/methanol with a small amount of acetic acid) or consider reverse-phase chromatography (C18 silica) with a water/acetonitrile mobile phase containing an acid modifier like formic acid.[12]

III. Troubleshooting Guide

Problem Probable Cause(s) Recommended Solutions
Low Yield in Cyclization Step 1. Intermolecular Side Reaction: Formation of tetraethyl 1,1,5,5-pentanetetracarboxylate.[4][5][13] 2. Moisture Contamination: Quenching of the sodium ethoxide base.[3] 3. Impure Reagents: Side reactions from impurities in starting materials.1. High-Dilution: Add the sodium ethoxide solution slowly to the mixture of malonate and dibromide. Maintain a steady, controlled temperature (e.g., 60-65°C).[4] 2. Strict Anhydrous Conditions: Use oven-dried glassware, absolute ethanol, and an inert atmosphere.[3] 3. Purify Reagents: Distill diethyl malonate and 1,3-dibromopropane prior to use.
Incomplete Hydrolysis 1. Steric Hindrance: The ester and nitrile groups on the cyclobutane ring are sterically hindered. 2. Insufficient Reaction Time/Temp: Conditions are not forcing enough to hydrolyze all three groups. 3. Biphasic Reaction: Poor mixing between aqueous base and organic ester.1. Increase Reaction Time/Temp: Prolong the reflux time during basic hydrolysis, monitoring progress by TLC or LC-MS. 2. Use a Phase-Transfer Catalyst: Add a catalyst like tetrabutylammonium bromide to improve mixing in biphasic reactions. 3. Stepwise Hydrolysis: Consider hydrolyzing the esters first under milder conditions before proceeding to the more robust nitrile hydrolysis.
Product Decarboxylation Harsh Conditions: The final product is susceptible to losing CO₂ at high temperatures, especially under acidic conditions.[7]1. Temperature Control: After basic hydrolysis, cool the reaction mixture in an ice bath before and during acidification. 2. Avoid Prolonged Heating: Minimize the time the acidic product solution is heated. If a solvent needs to be removed, use a rotary evaporator under reduced pressure at a low temperature.
Difficulty in Product Isolation/Purification 1. High Polarity: The tricarboxylic acid has high water solubility. 2. Oily Product: The crude product may not solidify easily, complicating recrystallization.1. Thorough Extraction: After acidification, extract the aqueous layer multiple times (4-5x) with a suitable organic solvent like ether or ethyl acetate.[4] 2. Salting Out: Saturate the aqueous layer with NaCl before extraction to decrease the product's solubility in water. 3. Trituration: If the crude product is an oil, try triturating with a cold non-polar solvent (e.g., hexanes or ether) to induce crystallization.

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Caption: Decision tree for troubleshooting low cyclization yields.

IV. Experimental Protocols

Protocol 1: Synthesis of Diethyl 1,1-Cyclobutanedicarboxylate

This protocol is adapted from the procedure reported in Organic Syntheses for a similar reaction.[3][4]

  • Setup: Assemble a 3-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer, a reflux condenser (fitted with a calcium chloride drying tube), and a pressure-equalizing dropping funnel. Ensure all glassware is thoroughly oven-dried.

  • Base Preparation: In a separate flask, prepare a solution of sodium ethoxide by carefully adding 46 g (2 gram atoms) of freshly cut sodium metal to 800 mL of absolute ethanol under an inert atmosphere.

  • Reaction Mixture: To the 3-liter flask, add 160 g (1 mole) of freshly distilled diethyl malonate and 212 g (1.05 moles) of 1,3-dibromopropane.

  • Cyclization: Begin stirring the malonate/dibromide mixture. Slowly add the sodium ethoxide solution from the dropping funnel. Maintain the internal reaction temperature at 60-65°C. Cooling may be necessary initially. The addition should take approximately 1-1.5 hours.

  • Reaction Completion: After the addition is complete, heat the mixture on a steam bath for an additional 2 hours, or until a sample added to water is neutral to phenolphthalein.

  • Workup:

    • Cool the reaction mixture and add water to dissolve the precipitated sodium bromide.

    • Remove the bulk of the ethanol via distillation.

    • Arrange the flask for steam distillation and distill to separate the product and unreacted malonate from the non-volatile tetraester byproduct. Collect approximately 4 liters of distillate.

    • Separate the organic layer from the distillate and extract the aqueous layer with ether (3 x 500 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: Purify the crude product by vacuum distillation. The fraction boiling at 91-96°C / 4 mmHg is the desired diethyl 1,1-cyclobutanedicarboxylate.[3] The expected yield is 53-55%.

Protocol 2: Hydrolysis to 1,1-Cyclobutanedicarboxylic Acid

This protocol outlines the general hydrolysis of the diester intermediate. A similar procedure would be used for the tricarboxylic acid precursor, likely requiring more forcing conditions.[4]

  • Saponification: In a round-bottomed flask, combine the diester from Protocol 1 with a solution of 112 g of potassium hydroxide in 200 mL of 95% ethanol.

  • Reflux: Heat the mixture to reflux for 2 hours to ensure complete hydrolysis of the esters.

  • Solvent Removal: Remove most of the ethanol by distillation, then evaporate the remaining mixture to dryness on a steam bath.

  • Acidification: Dissolve the solid residue in a minimum amount of hot water (approx. 100-125 mL). Cool the solution in an ice bath and carefully add concentrated hydrochloric acid until the solution is acidic to litmus paper.

  • Isolation: The dicarboxylic acid will precipitate. Cool the mixture thoroughly in an ice-salt bath to maximize precipitation.

  • Purification: Collect the solid by vacuum filtration. The crude product can be pressed on a porous plate to remove oils and then recrystallized from hot ethyl acetate. The yield of pure 1,1-cyclobutanedicarboxylic acid (m.p. 156-158°C) is typically in the range of 30-34 g from the amounts specified.[4]

V. References

  • Mariella, R. P.; Raube, R. Diethyl 1,1-cyclobutanedicarboxylate. Organic Syntheses, Coll. Vol. 4, p.288 (1963); Vol. 33, p.23 (1953). URL: [Link]

  • Walbobjsky, H. M. A New Synthesis of Diethyl 1,1-Cyclobutanedicarboxylate. Journal of the American Chemical Society, 1949, 71 (7), pp 2587–2587.

  • Li, Z., et al. Enzyme-Catalyzed Hydrolysis of Bicycloheptane and Cyclobutene Diesters to Monoesters. Organic Process Research & Development, 2013, 17 (11), pp 1421–1425. URL: [Link]

  • Chemdad Co., Ltd. Diethyl 1,1-cyclobutanedicarboxylate. Chemdad. URL: [Link]

  • Cason, J.; Allen, C. F. H. 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid. Organic Syntheses, Coll. Vol. 3, p.191 (1955); Vol. 23, p.16 (1943). URL: [Link]

  • Wang, Y., et al. Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Molecules, 2021, 26 (12), 3539.

  • Chemistry Stack Exchange. Why and how does ring expansion occur in the dehydration of (cyclobut-3-ene-1,2-diyl)dimethanol?. Chemistry Stack Exchange. URL: [Link]

  • Hojo, M., et al. A Novel Strategy for Cyclobutane Formation. Fine Tuning of Cyclobutanation vs Cyclopropanation. The Journal of Organic Chemistry, 1995, 60 (20), pp 6464–6465.

  • Chemistry Steps. Ring Expansion Rearrangements. Chemistry Steps. URL: [Link]

  • Kaur, N., et al. Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. Molecules, 2024, 29 (11), 2465.

  • Ashenhurst, J. Ring Strain In Cyclopropane and Cyclobutane. Master Organic Chemistry. URL: [Link]

  • Wang, H., et al. Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. Nature Communications, 2022, 13 (1), 406.

  • Lee, C. C.; Ko, E. C. F. A search for protonated cyclobutane. Canadian Journal of Chemistry, 1976, 54 (10), pp 1722–1725.

  • Namyslo, J. C.; Stanitzki, M. M. The application of cyclobutane derivatives in organic synthesis. Chemical Reviews, 2003, 103 (10), pp 3859–3930.

  • Conant, J. B.; Kistiakowsky, G. B. 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Journal of Chemical Education, 1969, 46 (3), p 168.

  • SIELC Technologies. 1,1-Cyclobutanedicarboxylic acid. SIELC Technologies. URL: [Link]

  • Wikipedia. Cyclobutanecarboxylic acid. Wikipedia. URL: [Link]

  • ResearchGate. 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid. ResearchGate.

  • Amjaour, H. S. Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Their Derivatives From Substituted Cinnamic Acids. UND Scholarly Commons, 2022.

  • Google Patents. US3290365A - Method of preparing cis-cyclobutane-1, 2-dicarboxylic acid. Google Patents.

  • Chu, Q. R., et al. Scalable preparation and property investigation of a cis-cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid. Chemical Communications, 2020, 56 (70), pp 10189–10192.

  • Smith, T. A. D., et al. Bicyclobutanes as unusual building blocks for complexity generation in organic synthesis. Nature Reviews Chemistry, 2023, 7 (3), pp 192–206.

  • Docenti. THE PREPARATION OF CYCLOBUTANECARBOXYLIC ACID. Docenti.

  • PatSnap. Process for preparing cyclobutane-1,2-dicarboxylic esters. Eureka by PatSnap.

  • BenchChem. Technical Support Center: Optimizing Reaction Conditions for (1s)-Cyclopent-2-ene-1-carboxylic acid. BenchChem.

Sources

Validation & Comparative

"performance of 1,1,2-Cyclobutanetricarboxylic acid in polymer synthesis compared to adipic acid"

Author: BenchChem Technical Support Team. Date: April 2026

As polymer chemistry advances beyond traditional bulk thermoplastics into the realm of highly engineered nanomaterials, the selection of monomeric building blocks dictates the ultimate macroscopic performance of the polymer. For researchers developing advanced separation materials, photocurable resins, and thin-film composite (TFC) membranes, the architectural shift from linear chains to three-dimensional crosslinked networks is critical.

This guide objectively compares the performance of Adipic Acid (a classic linear, bifunctional monomer) against 1,1,2-Cyclobutanetricarboxylic Acid (CBTA) (a rigid, trifunctional crosslinker), specifically focusing on their activated acid halide forms in interfacial polycondensation.

Structural Causality: The Aliphatic Chain vs. The Cyclobutane Core

To understand the divergent performance of these two monomers, we must analyze their molecular architecture and how it governs reaction kinetics and polymer topology.

Adipic Acid (Hexanedioic Acid): The Flexible Standard Adipic acid ( f=2 ) is the industry-standard aliphatic dicarboxylic acid. Its four-carbon methylene bridge provides significant rotational freedom. When activated to adipoyl chloride and reacted with diamines, it forms linear polyamides (e.g., Nylon 6,6). In the context of complex membrane synthesis, aliphatic bifunctional acid halides like adipoyl chloride are utilized as co-monomers to intentionally lower crosslinking density, impart backbone flexibility, and increase the free volume elements within the polymer matrix[1].

1,1,2-Cyclobutanetricarboxylic Acid (CBTA): The Rigid Crosslinker CBTA ( f=3 ) introduces a fundamentally different mechanistic paradigm. The molecule features a highly strained, rigid cyclobutane ring with three carboxylic acid groups. When activated to cyclobutanetricarbonyl trichloride, it acts as a dense crosslinking agent[2]. The causality behind its unique performance lies in its steric hindrance . The geminal dicarboxylic groups at the 1-position are highly crowded. During polymerization, the first acyl chloride reacts rapidly with an amine, but the resulting steric bulk severely hinders the adjacent acyl chloride. This differential reactivity prevents premature polymer precipitation at the aqueous-organic interface, allowing for a controlled, two-stage network formation that yields a highly uniform, defect-free 3D matrix. Furthermore, the aliphatic nature of the cyclobutane ring offers superior resistance to oxidative degradation compared to traditional aromatic crosslinkers like trimesoyl chloride (TMC).

Comparative Physicochemical Data

The structural differences between these monomers translate directly into measurable performance metrics in polymer synthesis. The following table summarizes their comparative behavior when utilized in polyamide TFC membrane fabrication.

ParameterAdipic Acid (Activated as Adipoyl Chloride)1,1,2-Cyclobutanetricarboxylic Acid (Activated as CBTAC)
Functionality ( f ) 2 (Bifunctional)3 (Trifunctional)
Polymer Topology Linear Thermoplastic3D Crosslinked Thermoset / Network
Backbone Mechanics Highly flexible (rotational CH2​ bonds)Rigid (strained cyclobutane core)
Steric Hindrance Low (unhindered primary carbons)High (geminal substitution at C1)
Network Free Volume Large, fluctuatingTight, static (sub-nanometer pores)
Primary Application Flexibilizing spacer, bulk polyamidesHigh-rejection TFC desalination membranes[1]
Water Permeability High (due to loose chain packing)Moderate-High (optimized via controlled reactivity)
Solute/Salt Rejection Low (< 60% for monovalent ions)Exceptional (> 99% due to dense size exclusion)
Reaction Pathway Visualization

The topological divergence of the resulting polymers is dictated by the functionality of the organic phase monomer. The diagram below illustrates the divergent pathways during interfacial polymerization.

PolymerSynthesis Amine Aqueous Phase Polyamine (e.g., MPD) IP1 Interfacial Polycondensation Amine->IP1 IP2 Interfacial Polycondensation Amine->IP2 AA Organic Phase Adipoyl Chloride (f=2) AA->IP1 CBTA Organic Phase CBTAC (f=3) CBTA->IP2 Linear Linear Polyamide (Flexible, High Free Volume) IP1->Linear Chain Extension Network 3D Crosslinked Polyamide (Rigid, High Size Exclusion) IP2->Network Crosslinking

Fig 1. Reaction pathways of diamines with bifunctional vs. trifunctional acid chlorides.

Self-Validating Protocol: Interfacial Polymerization of TFC Membranes

To objectively evaluate the performance of these monomers, they must be synthesized under strictly controlled interfacial polymerization (IP) conditions. The following protocol utilizes a self-validating system to ensure the integrity of the polymer network.

Phase 1: Substrate Preparation & Aqueous Impregnation
  • Substrate Selection: Utilize a porous polysulfone (PSf) ultrafiltration support membrane.

  • Aqueous Phase: Prepare a 2.0 wt% solution of m-phenylenediamine (MPD) in deionized water.

  • Impregnation: Submerge the PSf support in the MPD solution for 2 minutes.

  • Air Knife: Remove excess aqueous solution using a rubber roller or air knife. Causality: Excess water causes the reaction zone to shift away from the interface, leading to a mechanically fragile, thick polymer layer.

Phase 2: Organic Phase Application (Monomer Differentiation)

Prepare the organic phase using a non-polar solvent (e.g., Hexane or Isopar G) to ensure a strict phase boundary with water.

  • For Linear/Flexible Tuning (Baseline): Dissolve 0.15 wt% Adipoyl Chloride in the solvent.

  • For Rigid Crosslinking (Target): Dissolve 0.15 wt% 1,1,2-Cyclobutanetricarbonyl trichloride (CBTAC) in the solvent[2].

  • Reaction: Pour the organic solution over the MPD-impregnated support for exactly 60 seconds. The differential partition coefficient drives the MPD into the organic phase, initiating immediate polycondensation.

Phase 3: Network Reconstruction & Curing
  • Solvent Evaporation: Drain the residual organic solution and allow the membrane to air dry for 1 minute.

  • Thermal Curing: Transfer the membrane to an oven at 80°C for 5 minutes. Causality: Thermal energy drives the evaporation of residual hexane and forces unreacted, sterically hindered acyl chlorides (specifically the secondary group on the CBTA cyclobutane ring) to react with buried amine groups, densifying the crosslinked network.

Phase 4: Self-Validation & Quality Control Checkpoint

A protocol is only as reliable as its validation metrics. Before proceeding to functional testing, validate the polymer synthesis:

  • ATR-FTIR Spectroscopy: Scan the membrane surface. Calculate the ratio of the Amide I band (~1650 cm⁻¹, representing successful C=O amide bonds) to the Carboxylic Acid band (~1720 cm⁻¹, representing hydrolyzed, unreacted acid chlorides).

  • Validation Threshold: A ratio of > 5:1 confirms successful, dense crosslinking. If the 1720 cm⁻¹ peak dominates, it indicates premature hydrolysis; the organic solvent was insufficiently dehydrated, and the batch must be discarded.

Sources

A Senior Application Scientist's Guide to Validating the Purity of Synthesized 1,1,2-Cyclobutanetricarboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and materials science, the meticulous validation of a synthesized compound's purity is not merely a quality control step; it is the foundation upon which reliable, reproducible, and safe scientific outcomes are built. The structural complexity of a molecule like 1,1,2-Cyclobutanetricarboxylic acid (1,1,2-CBTC)—a non-planar, sp³-rich scaffold—presents unique analytical challenges. Its three carboxylic acid groups dictate its polarity, solubility, and potential for intra- and intermolecular interactions, all of which influence the choice and execution of analytical methodologies.

This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of 1,1,2-CBTC. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, providing field-proven insights to construct a robust, self-validating system for purity determination.

The Analytical Imperative: Understanding Potential Impurities

A logical purity validation strategy begins with understanding the potential impurities that may arise from the synthesis of 1,1,2-CBTC. While specific routes may vary, common impurities in the synthesis of related cyclobutane carboxylic acids often include:

  • Unreacted Starting Materials: Precursors that have not been fully consumed in the reaction.

  • Intermediates: Partially reacted molecules from multi-step syntheses.

  • Positional Isomers: Such as 1,2,3- or 1,2,4-cyclobutanetricarboxylic acids, which can be difficult to separate.

  • By-products: Resulting from side reactions, such as decarboxylation or ring-opening.

  • Residual Solvents: Organic solvents used during the reaction or purification stages.

A multi-faceted analytical approach is therefore not just recommended, but essential for a comprehensive characterization.[1]

Comparative Analysis of Core Purity Assessment Techniques

The validation of 1,1,2-CBTC purity requires a combination of orthogonal techniques—methods that measure the same property using different underlying principles. This approach provides a high degree of confidence in the final purity value. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Gas Chromatography-Mass Spectrometry (GC-MS).[2][3]

Logical Workflow for Purity Validation

A systematic workflow ensures all potential impurities are addressed, leading to a well-characterized final product.

Purity Validation Workflow cluster_comprehensive Synthesis Synthesis of Crude 1,1,2-CBTC Purification Purification (e.g., Recrystallization) Synthesis->Purification Preliminary Preliminary Screen (TLC, Melting Point) Purification->Preliminary GoNoGo Purity > 95%? Preliminary->GoNoGo Comprehensive Comprehensive Purity & Identity Confirmation GoNoGo->Comprehensive Yes RePurify Further Purification Required GoNoGo->RePurify No HPLC HPLC-UV (Relative Purity) Comprehensive->HPLC LCMS LC-MS (Impurity ID) Comprehensive->LCMS qNMR qNMR (Absolute Purity) Comprehensive->qNMR GCMS GC-MS (Residual Solvents) Comprehensive->GCMS Final Certified Pure Compound HPLC->Final LCMS->Final qNMR->Final GCMS->Final RePurify->Purification

Caption: A logical workflow for the comprehensive purity assessment of a synthesized compound.[1]

Data Summary: A Head-to-Head Comparison

The following table objectively compares the primary analytical techniques for their utility in assessing the purity of 1,1,2-CBTC.

Analytical Technique Principle of Operation Primary Application for 1,1,2-CBTC Advantages Limitations & Considerations
HPLC-UV Differential partitioning of analytes between a stationary and mobile phase, with detection by UV absorbance.[4]Quantification of the main component and known, UV-active impurities.Robust, reproducible, and widely available. Excellent for assessing relative purity (area percent).Requires impurities to have a UV chromophore. May not detect non-UV active impurities. Purity is relative, not absolute.
LC-MS Combines the separation power of HPLC with the mass detection capabilities of mass spectrometry.[5]Identification of unknown impurities and confirmation of molecular weight.High sensitivity and specificity. Provides molecular weight information, aiding in the structural elucidation of by-products and isomers.[6]Response factors can vary significantly, making it less suitable for direct quantification without specific standards for each impurity.
qNMR Integration of NMR signals from the analyte against a certified internal standard of known concentration.[2]Determination of absolute purity (mass fraction) without needing a reference standard of the analyte itself.Provides an absolute purity value.[1] Structurally informative. Can quantify impurities that are not detected by other methods.Lower sensitivity compared to chromatographic methods. Requires a high-purity internal standard with non-overlapping signals.
GC-MS Separation of volatile compounds in the gas phase followed by mass spectrometry detection.Detection and quantification of residual solvents and volatile by-products.Highly sensitive and specific for volatile and semi-volatile compounds.1,1,2-CBTC is non-volatile and requires derivatization (e.g., silylation) to be analyzed directly, which can introduce complexity.[7]
FT-IR Absorption of infrared radiation by molecular vibrations, providing a "fingerprint" of functional groups.[4]Confirms the identity of the bulk material by verifying the presence of key functional groups (C=O, O-H, C-H).Fast and non-destructive. Excellent for confirming the identity against a reference standard.[4]Not a quantitative technique for purity. Insensitive to minor impurities.
Melting Point The temperature at which a solid transitions to a liquid.A basic, preliminary indicator of purity.Simple and inexpensive. A sharp melting point range is indicative of high purity.Impurities can either depress or broaden the melting range. Not specific or quantitative.

Detailed Experimental Protocols: A Self-Validating Approach

The trustworthiness of a purity assessment hinges on meticulously designed and executed protocols. The following methods are designed to be self-validating through the inclusion of system suitability checks, internal standards, and orthogonal data comparison.

Protocol 1: HPLC-UV for Relative Purity and Impurity Profiling

Causality: Reversed-phase chromatography is chosen due to the polar nature of 1,1,2-CBTC. The inclusion of an acid in the mobile phase is critical; it suppresses the ionization of the three carboxylic acid groups, ensuring they are in a single protonation state. This leads to sharp, symmetrical peaks, which are essential for accurate integration and quantification.[8][9]

Methodology:

  • Instrumentation: HPLC system with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water.

    • Solvent B: Acetonitrile.

  • Gradient Elution: A gradient from 5% to 95% Solvent B over 20 minutes allows for the elution of compounds with a wide range of polarities, from polar impurities to the less polar 1,1,2-CBTC.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm. Carboxylic acids have a weak UV absorbance at low wavelengths.

  • Sample Preparation: Accurately weigh and dissolve the synthesized 1,1,2-CBTC in the initial mobile phase composition to a concentration of approximately 0.5 mg/mL.

  • System Suitability: Before sample analysis, inject a standard solution multiple times to ensure system precision (Relative Standard Deviation of peak area < 2%).

  • Data Analysis: Calculate purity based on the area percentage of the main peak relative to the total area of all observed peaks.

Protocol 2: LC-MS for Impurity Identification

Causality: This method confirms the identity of the main peak from the HPLC analysis and provides mass information for unknown impurity peaks. Formic acid is used as the mobile phase modifier instead of phosphoric acid because it is volatile and compatible with mass spectrometry.[9]

Methodology:

  • Instrumentation: HPLC or UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • LC Conditions: Use the same column and a similar gradient as the HPLC-UV method, but replace phosphoric acid with 0.1% formic acid in both mobile phase solvents.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode is chosen to deprotonate the acidic carboxylic groups, forming the [M-H]⁻ ion.

    • Mass Range: Scan from m/z 50 to 1000.

  • Sample Preparation: Dilute the sample from the HPLC-UV preparation to approximately 10 µg/mL in the initial mobile phase.

  • Data Analysis: Correlate the peaks in the LC-MS chromatogram with those from the HPLC-UV analysis. Identify impurities by their accurate mass and fragmentation patterns.

Protocol 3: Quantitative NMR (qNMR) for Absolute Purity

Causality: qNMR provides a direct measure of the mass fraction of the analyte, making it a powerful primary method for determining absolute purity.[1] The choice of an internal standard is paramount; it must be of high certified purity, stable, and possess NMR signals that are in a clear region of the spectrum, away from any signals of the 1,1,2-CBTC analyte. Maleic acid is often a suitable choice for polar compounds.[2]

Methodology:

  • Instrumentation: High-field NMR spectrometer (≥400 MHz).

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of the synthesized 1,1,2-CBTC sample into an NMR tube.

    • Accurately weigh approximately 5 mg of a high-purity internal standard (e.g., maleic acid).

    • Dissolve both components in a known volume of a deuterated solvent (e.g., DMSO-d₆).

  • NMR Parameters:

    • Experiment: A standard ¹H NMR experiment.

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and standard) to ensure full signal relaxation for accurate integration. This is a critical parameter for quantification.

  • Data Analysis: Calculate the purity using the following formula:

    • Purity (%) = (Ianalyte / Istd) × (Nstd / Nanalyte) × (MWanalyte / MWstd) × (mstd / manalyte) × Pstd

    • Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, P = Purity of the standard.

Method Selection Framework

The choice of which analytical method to prioritize depends on the specific question being asked. The following decision framework can guide the analytical strategy.

Method Selection Framework Question What is the Analytical Question? RelPurity What is the relative purity and impurity profile? Question->RelPurity ImpID What is the identity of an unknown impurity? Question->ImpID AbsPurity What is the absolute purity (mass fraction)? Question->AbsPurity Solvents Are residual solvents present? Question->Solvents Method_HPLC Primary Method: HPLC-UV RelPurity->Method_HPLC Method_LCMS Primary Method: LC-MS ImpID->Method_LCMS Method_qNMR Primary Method: qNMR AbsPurity->Method_qNMR Method_GCMS Primary Method: GC-MS Solvents->Method_GCMS

Caption: A decision tree for selecting the primary analytical technique.

Conclusion

Validating the purity of synthesized 1,1,2-Cyclobutanetricarboxylic acid is a critical, multi-step process that demands a thoughtful and orthogonal analytical approach. A simple purity number is insufficient; a comprehensive understanding of the impurity profile is required. By combining the strengths of relative purity assessment by HPLC-UV, impurity identification by LC-MS, and absolute quantification by qNMR, researchers can establish a self-validating system. This rigorous characterization ensures the quality, safety, and consistency of the synthesized compound, providing a solid foundation for its application in drug discovery, materials science, and beyond.

References

  • Kataoka, H. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. Retrieved March 26, 2026, from [Link]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Retrieved March 26, 2026, from [Link]

  • Lin, S., et al. (2015). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Retrieved March 26, 2026, from [Link]

  • NIST. (n.d.). 1,2-Cyclobutanedicarboxylic acid, cis-. NIST WebBook. Retrieved March 26, 2026, from [Link]

  • Padarauskas, A., & Judžentienė, A. (2006). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija. Retrieved March 26, 2026, from [Link]

  • Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

  • 1,1-Cyclobutanedicarboxylic Acid. (n.d.). Organic Syntheses. Retrieved March 26, 2026, from [Link]

  • PURIFICATION AND CRITERIA OF PURITY. (n.d.). NCERT. Retrieved March 26, 2026, from [Link]

  • Small Molecule Identity and Purity Testing. (n.d.). Pacific BioLabs. Retrieved March 26, 2026, from [Link]

  • Small Molecule Drug Characterization and Purity Analysis. (n.d.). Agilent. Retrieved March 26, 2026, from [Link]

  • 1,1-Cyclobutanedicarboxylic acid. (n.d.). PubChem. Retrieved March 26, 2026, from [Link]

  • Cyclobutanecarboxylic acid. (n.d.). Wikipedia. Retrieved March 26, 2026, from [Link]

  • 1,1-Cyclobutanedicarboxylic acid. (2018, February 16). SIELC Technologies. Retrieved March 26, 2026, from [Link]

Sources

Safety Operating Guide

1,1,2-Cyclobutanetricarboxylicacid proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety, Handling, and Disposal Guide for 1,1,2-Cyclobutanetricarboxylic Acid

1,1,2-Cyclobutanetricarboxylic acid (CBTA) is a highly specialized, rigid multicarboxylic acid frequently utilized as a structural scaffold in advanced drug discovery and the synthesis of metal-organic frameworks (MOFs). While its unique strained-ring geometry offers exceptional synthetic utility, it also introduces specific physicochemical hazards. Proper handling and disposal are not merely regulatory formalities; they are critical to preventing uncontrolled thermal degradation, severe dermal irritation, and environmental contamination.

As your trusted partner in laboratory safety, this guide provides researchers and safety officers with a definitive, causality-driven operational plan for the safe handling, spill decontamination, and RCRA-compliant disposal of 1,1,2-Cyclobutanetricarboxylic acid.

Part 1: Physicochemical Hazard Profile & Causality

Understanding the intrinsic properties of CBTA is the first step in developing a robust safety protocol. The molecule features three electron-withdrawing carboxyl groups attached to a highly strained four-membered carbon ring.

  • Acidity and Irritation: As a tricarboxylic acid, it exhibits a high titratable acidity. Upon contact with ambient moisture or physiological fluids (sweat, tears), it rapidly dissociates, causing localized pH drops that lead to severe 1[1].

  • Thermal Instability: The cyclobutane ring is energetically strained. When subjected to excessive heat (e.g., during improper autoclaving or exothermic neutralization), the molecule is prone to rapid 2, releasing carbon dioxide ( CO2​ ) gas[2]. This gas evolution can dangerously pressurize sealed waste containers.

  • Particulate Hazards: In its crystalline solid form, fine dust particles can become aerosolized. Inhalation of these particulates causes 3[3].

Table 1: Quantitative Hazard Data and Operational Implications

Property / HazardSpecification / ClassificationOperational Implication
Chemical Nature Multicarboxylic organic acidHigh titratable acidity; requires base neutralization (e.g., NaHCO3​ ) for aqueous spills.
Physical State Crystalline solid / PowderRisk of combustible dust aerosolization; requires HEPA vacuum or wet-wiping.
GHS Classification Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335)Mandates nitrile gloves, safety goggles, and handling strictly inside a fume hood.
Thermal Stability Prone to decarboxylation upon heatingDo not autoclave waste; thermal degradation releases CO2​ , risking container rupture.
Incompatibilities Strong oxidizers, strong basesSegregate waste streams; never mix with peroxides or concentrated amines.

Part 2: Immediate Spill Response & Decontamination Workflow

In the event of a spill, immediate containment is required to prevent the aerosolization of irritating dust or the spread of corrosive solutions. The following protocol is a self-validating system designed to neutralize the hazard at the source.

Step-by-Step Spill Cleanup Methodology:

  • Isolation and Ventilation: Immediately evacuate non-essential personnel from the spill zone. Ensure that 4 to capture any aerosolized particulates[4].

  • PPE Donning: Equip double nitrile gloves, splash-proof chemical goggles, and an N95 (or higher) particulate respirator. Causality: Double-gloving ensures a sterile barrier remains if the outer glove is breached by the acidic powder.

  • Dust Suppression (For Solid Spills): Do NOT use a dry brush or broom, as mechanical agitation will aerosolize the combustible dust. Instead, carefully 5 moistened with a 5% Sodium Bicarbonate ( NaHCO3​ ) solution[5]. Causality: The moisture suppresses dust, while the weak base initiates immediate, controlled neutralization of the carboxylic acid groups.

  • Absorption (For Liquid Spills): If the acid is dissolved in a solvent, surround and cover the spill with an inert6 or a universal acid binder[6].

  • Collection: Use non-sparking plastic scoops to transfer the neutralized slurry or absorbed material into a rigid, sealable High-Density Polyethylene (HDPE) container.

  • Surface Decontamination & Validation: Wipe the affected surface with additional 5% NaHCO3​ solution. Validation Check: Swab the cleaned surface with a wetted strip of universal pH indicator paper. The decontamination is complete only when the paper registers a neutral pH (6.5–7.5).

Part 3: Standardized Disposal Protocols (EPA/RCRA Guidelines)

1,1,2-Cyclobutanetricarboxylic acid cannot be flushed down the drain. Discharging multicarboxylic acids damages plumbing infrastructure and violates environmental corrosivity standards.

Routine Waste Disposal Methodology:

  • Waste Segregation: Separate CBTA waste into solid and liquid streams.1 (e.g., nitric acid, peroxides) or strong bases, as this will trigger a violent exothermic reaction[1].

  • Aqueous Neutralization: For aqueous waste streams, slowly titrate the solution with 1M Sodium Hydroxide ( NaOH ) or saturated NaHCO3​ inside a fume hood. Stir continuously. Causality: Neutralization prevents the mobilization of heavy metals if accidentally mixed with other waste and ensures compliance with RCRA non-corrosive discharge limits.

  • Venting and Containerization: Transfer the neutralized liquid or dry solid waste into compatible HDPE carboys. Validation Check: If neutralization was performed, leave the cap loosely threaded for 24 hours to allow any residual CO2​ gas (from decarboxylation or bicarbonate reaction) to safely vent before final sealing.

  • Final Treatment Logistics: Transfer the sealed, labeled containers to your facility's Satellite Accumulation Area (SAA). The mandated final destruction method for4 at a licensed facility equipped with flue gas scrubbers[4]. Causality: Incineration completely cleaves the strained cyclobutane ring and oxidizes the carbon skeleton into CO2​ and H2​O , while scrubbers capture any trace emissions.

Part 4: Visualizing the Disposal & Neutralization Pathway

To streamline laboratory compliance, follow the logical decision tree below for categorizing and processing CBTA waste.

DisposalWorkflow Start 1,1,2-Cyclobutanetricarboxylic Acid Waste Generated Decision What is the Physical State? Start->Decision Solid Solid Powder / Crystals Decision->Solid Dry Solid Liquid Aqueous / Solvent Solution Decision->Liquid Dissolved Pack Pack in Sealable HDPE Container Solid->Pack Neutralize Neutralize to pH 6-8 (Aqueous Only) Liquid->Neutralize Aqueous Solvent Segregate as Organic Waste Liquid->Solvent Organic Label Label as Hazardous Waste (Corrosive/Irritant) Pack->Label Neutralize->Pack Solvent->Pack Incinerate High-Temperature Incineration (Licensed Facility) Label->Incinerate

Workflow for the segregation, neutralization, and disposal of 1,1,2-Cyclobutanetricarboxylic acid.

References

  • 1H-Pyrrole-2,3,5-tricarboxylic acid - Safety Data Sheet | Source: ChemicalBook | 4

  • Safety Data Sheet (SDS) Aurin Tricarboxylic Acid | Source: Flinn Scientific | 1

  • Safety Data Sheet: 2-Phosphonobutane-1,2,4-tricarboxylic acid | Source: Carl ROTH | 6

  • Safety Data Sheet: Benzene-1,3,5-tricarboxylic acid | Source: Chemos GmbH&Co.KG | 3

  • Indole-2-Carboxylic Acid | High-Purity Research Chemical | Source: Benchchem | 5

  • Schuams Organic Chemistry | Source: Internet Archive | 2

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.